4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid
Description
BenchChem offers high-quality 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(bromomethyl)-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-4-6-2-1-5(8(14)15)3-7(6)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNCOLQPUHQRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid
Introduction: A Strategic Building Block in Modern Drug Discovery
In the intricate chess game of medicinal chemistry, the strategic selection of molecular building blocks is paramount to success. Among the vast arsenal available to the synthetic chemist, halogenated aromatic compounds have emerged as particularly powerful pieces. This guide focuses on one such reagent: 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid .
At first glance, it is a simple benzene ring, functionalized with a carboxylic acid, a bromomethyl group, and a trifluoromethyl group. However, this specific arrangement of functional groups bestows upon it a remarkable degree of versatility, making it a highly sought-after intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery.[1]
The trifluoromethyl (-CF3) group is a cornerstone of modern pharmaceutical design. Its strong electron-withdrawing nature and high metabolic stability can dramatically improve a drug candidate's properties, including its lipophilicity, binding affinity, and pharmacokinetic profile.[2] The carboxylic acid provides a convenient handle for forming amides, esters, and other derivatives, while the bromomethyl group acts as a potent electrophile, readily reacting with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.[1] This trifecta of reactivity and property modulation makes 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid an indispensable tool for researchers aiming to construct novel therapeutic agents.
This guide will provide a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis and practical applications, grounded in the principles of synthetic organic chemistry and medicinal chemistry.
Part 1: Core Physicochemical and Structural Data
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The key identifiers and properties of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 161622-14-6 | [3][4][5] |
| Molecular Formula | C₈H₄BrF₃O₂ | [3][4][5] |
| Molecular Weight | 269.02 g/mol | [4] |
| Appearance | White to light yellow solid/powder | |
| Melting Point | 181.0 to 185.0 °C | |
| Purity | Typically >97% | |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Br | [6] |
| InChI Key | GPBPFDPENZHCPR-UHFFFAOYSA-N | [6] |
Part 2: Synthesis and Mechanistic Rationale
The most common and industrially relevant synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid involves the radical bromination of its precursor, 4-methyl-3-(trifluoromethyl)benzoic acid. This transformation is a classic example of free-radical halogenation at a benzylic position.
Typical Synthetic Protocol:
-
Reactant Charging: The starting material, 4-methyl-3-(trifluoromethyl)benzoic acid, is dissolved in a suitable inert solvent, typically a non-polar solvent like chlorobenzene.[7][8] Carbon tetrachloride was historically used but is now avoided due to its toxicity.[8]
-
Reagent Addition: N-Bromosuccinimide (NBS) is added as the bromine source. NBS is the preferred reagent for this type of reaction because it provides a low, constant concentration of bromine, which favors the desired radical substitution over competing electrophilic aromatic substitution. A radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), is added in a catalytic amount.[7]
-
Reaction Initiation: The mixture is heated to reflux. The elevated temperature causes the radical initiator to decompose homolytically, generating initial radicals that propagate the chain reaction. Alternatively, the reaction can be initiated photochemically with UV light.[8]
-
Workup and Purification: After the reaction is complete (typically monitored by TLC or GC), the mixture is cooled. The succinimide byproduct is often removed by washing with water. The desired product is then isolated by filtration and can be further purified by recrystallization, typically from a solvent like ethyl acetate.[7]
Reaction Mechanism Explained:
The underlying mechanism is a free-radical chain reaction, which can be broken down into three key stages:
-
Initiation: The initiator (e.g., benzoyl peroxide) decomposes upon heating to form initial radicals. These radicals then react with NBS to generate a bromine radical (Br•).
-
Propagation: This is a two-step cycle.
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material. This step is highly selective for the benzylic position because the resulting benzylic radical is resonance-stabilized by the aromatic ring.
-
The benzylic radical then reacts with a molecule of NBS to form the final product, 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, and a new bromine radical, which continues the chain.
-
-
Termination: The reaction is terminated when two radicals combine.
The diagram below illustrates this synthetic workflow.
Caption: Synthetic workflow for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid.
Part 3: Applications in Drug Development & Medicinal Chemistry
The true value of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid lies in its application as a versatile intermediate.[1] Its bifunctional nature allows it to act as a linker or scaffold, connecting different molecular fragments to build complex, biologically active molecules.
Key Roles in Synthesis:
-
Alkylation of Nucleophiles: The bromomethyl group is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the straightforward introduction of the trifluoromethyl-substituted benzyl moiety into a target molecule.
-
Ester and Amide Formation: The carboxylic acid group can be activated (e.g., by conversion to an acid chloride or using coupling reagents like EDC/HOBt) and reacted with alcohols or amines to form esters and amides, respectively. This is a fundamental transformation in the synthesis of many pharmaceuticals.
Illustrative Reaction Scheme:
The following diagram showcases the dual reactivity of the molecule, highlighting its utility in constructing more complex structures, a common strategy in developing new drug candidates.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 161622-14-6: 4-BROMO-3-(TRIFLUOROMETHYL)BENZOIC ACID [cymitquimica.com]
- 4. canbipharm.com [canbipharm.com]
- 5. kingscientific.com [kingscientific.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid properties
An In-depth Technical Guide to 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, a trifunctional chemical building block of significant interest to researchers in medicinal chemistry and drug development. The unique arrangement of a carboxylic acid, a reactive benzylic bromide, and a metabolically robust trifluoromethyl group on a central benzene ring makes this reagent a versatile tool for the synthesis of complex molecular architectures. This document delves into its physicochemical properties, provides a logical and detailed synthetic protocol, explores its chemical reactivity, and discusses its applications as a linker and scaffold in the design of novel therapeutics. All methodologies are presented with an emphasis on the underlying chemical principles to empower researchers with a predictive understanding of its utility.
Introduction: A Trifunctional Scaffold for Advanced Synthesis
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a specialized organic compound designed for advanced chemical synthesis. Its value lies in the orthogonal reactivity of its three key functional groups:
-
Carboxylic Acid (-COOH): This group provides a handle for standard amide or ester formation, allowing for conjugation to biomolecules, modification of solubility, or attachment to solid supports. The acidity of this group is significantly enhanced by the adjacent electron-withdrawing trifluoromethyl group.
-
Bromomethyl Group (-CH₂Br): A potent electrophilic site, the bromomethyl group is an excellent benzylic halide for alkylating a wide range of nucleophiles. This functionality is crucial for forming stable covalent linkages in SN2-type reactions.
-
Trifluoromethyl Group (-CF₃): The inclusion of a trifluoromethyl group is a well-established strategy in modern drug design.[1][2] It serves to increase a molecule's lipophilicity and metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, its strong electron-withdrawing nature modulates the electronic properties of the entire molecule.[3]
The strategic placement of these three groups makes this compound a highly valuable heterotrifunctional linker, enabling the precise and sequential introduction of different molecular fragments.
Physicochemical and Structural Properties
A summary of the core properties of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is presented below. These properties are fundamental to its handling, reactivity, and application in various solvent systems.
| Property | Value | Source |
| IUPAC Name | 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid | N/A |
| CAS Number | 333962-84-0 | N/A |
| Molecular Formula | C₉H₆BrF₃O₂ | N/A |
| Molecular Weight | 299.04 g/mol | N/A |
| Appearance | Typically a white to off-white crystalline solid | [4] |
| Solubility | Soluble in many organic solvents like ethanol, ether, and chloroform.[4] | [4] |
| SMILES | C1=C(C(=CC(=C1)C(F)(F)F)CBr)C(=O)O | N/A |
| InChI Key | FFUAGKYMABPYED-UHFFFAOYSA-N | N/A |
Synthesis and Purification: A Guided Protocol
While numerous suppliers offer this reagent, understanding its synthesis is crucial for specialized applications or scale-up. A robust and common method for its preparation involves the radical side-chain bromination of the corresponding methyl-substituted precursor, 4-methyl-3-(trifluoromethyl)benzoic acid. This process is an example of a Wohl-Ziegler bromination.
Synthetic Workflow Overview
The logical pathway for synthesis is a two-step process starting from commercially available 3-fluoro-4-methylbenzoic acid, though the direct precursor 4-methyl-3-(trifluoromethyl)benzoic acid is also available. The key transformation is the selective bromination of the benzylic methyl group without affecting the aromatic ring.
Caption: Proposed synthesis and purification workflow.
Step-by-Step Experimental Protocol
This protocol is a representative procedure for the radical bromination of 4-methyl-3-(trifluoromethyl)benzoic acid.
Materials:
-
4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., chlorobenzene)[5]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-3-(trifluoromethyl)benzoic acid and the chosen solvent.
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes to remove oxygen, which can interfere with radical reactions.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the flask.
-
Reaction: Heat the mixture to reflux (the boiling point of the solvent) under an inert atmosphere. The reaction is often initiated by visible light from a lamp placed near the flask to facilitate the homolytic cleavage of the initiator.[5] Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the methyl singlet.
-
Workup: Once the reaction is complete, cool the flask to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Extraction: Wash the filtrate with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid.
Causality and Self-Validation:
-
Why NBS? NBS is the reagent of choice for selective allylic and benzylic bromination because it provides a low, constant concentration of Br₂, minimizing competing reactions like aromatic bromination.
-
Why a Radical Initiator? AIBN or light provides the initial energy to generate the bromine radical (Br•) that initiates the chain reaction. Without it, the reaction would not proceed at a practical rate.
-
Validation: The success of the reaction can be validated by ¹H NMR spectroscopy. The disappearance of the singlet corresponding to the -CH₃ protons (around 2.5 ppm) and the appearance of a new singlet for the -CH₂Br protons (around 4.7 ppm) confirms the transformation.
Chemical Reactivity and Synthetic Utility
The utility of this reagent stems from the distinct reactivity of its functional groups, allowing for its use as a versatile building block.
Caption: Key reaction sites and potential transformations.
-
Reactions at the Bromomethyl Site: As a primary benzylic halide, the bromomethyl group is highly susceptible to nucleophilic substitution (SN2). This makes it ideal for linking to:
-
Reactions at the Carboxylic Acid Site: The carboxylic acid can be activated or directly reacted to form a variety of functional groups:
-
Amide Bond Formation: Using standard coupling reagents (e.g., DCC, EDC, HATU) to react with primary or secondary amines.[7]
-
Esterification: Reacting with alcohols under acidic conditions (Fischer esterification) or via an acid chloride intermediate.
-
Acid Chloride Formation: Reacting with thionyl chloride (SOCl₂) or oxalyl chloride to produce the highly reactive acid chloride, which can then be used for acylation reactions.
-
Applications in Drug Discovery and Development
The unique trifunctional nature of this molecule makes it a powerful tool for constructing complex drug candidates, particularly Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).
Role as a Heterobifunctional Linker
The molecule can act as a linker to connect two different molecular entities, for example, a targeting moiety and a therapeutic payload.[6] The differential reactivity of the carboxylic acid and the bromomethyl group allows for a directed, stepwise synthesis.
Hypothetical Workflow: Synthesis of a Drug Conjugate
The following workflow illustrates how 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid can be used to link a hypothetical targeting protein (via a surface Lysine) to a therapeutic payload containing a thiol group.
Caption: Workflow for site-specific drug-protein conjugation.
This stepwise approach ensures a high degree of control over the final conjugate structure, which is critical for ensuring efficacy and minimizing off-target effects.
Safety and Handling
As an alkylating agent and an acidic compound, 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid requires careful handling.
-
Hazards: The compound is classified as a skin and eye irritant.[8][9][10] The bromomethyl group makes it a lachrymator (tear-inducing). Inhalation may cause respiratory irritation.[8][9][10]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture.[10][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Expected Spectral Data
-
¹H NMR:
-
Aromatic Protons (3H): A complex multiplet pattern between 7.5-8.5 ppm due to the electronic effects and coupling from the trifluoromethyl group.
-
Benzylic Protons (-CH₂Br, 2H): A sharp singlet expected around 4.7-4.9 ppm.
-
Carboxylic Acid Proton (-COOH, 1H): A very broad singlet, typically above 10 ppm, which may not always be visible.
-
-
¹³C NMR:
-
Carboxylic Carbon (-COOH): ~165-170 ppm.
-
Trifluoromethyl Carbon (-CF₃): A quartet (due to ¹JC-F coupling) around 120-125 ppm.
-
Aromatic Carbons (6C): Multiple signals between 125-140 ppm. The carbons attached to the -CF₃ and -CH₂Br groups will have distinct chemical shifts.
-
Benzylic Carbon (-CH₂Br): ~30-35 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C-F Stretches: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.
-
C-Br Stretch: Typically found in the 600-700 cm⁻¹ region.
-
References
- Benchchem. 4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid.
- Biosynth. 4-Bromo-3-(trifluoromethyl)benzoic acid | 161622-14-6.
- CymitQuimica. CAS 161622-14-6: 4-BROMO-3-(TRIFLUOROMETHYL)BENZOIC ACID.
- ChemBK. 4-Bromo-3-(trifluoromethyl)benzoic.
- Benchchem. Application of 4-(Bromomethyl)
- Sigma-Aldrich. 4-(Trifluoromethyl)benzoic acid 98 455-24-3.
- Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
- MedchemExpress.com. 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent.
- ChemicalBook. 4-Bromomethylbenzoic acid | 6232-88-8.
- AK Scientific, Inc. 4-(Bromomethyl)benzoic acid.
- PubMed.
- SAFETY D
- PubChem. 3-(Trifluoromethyl)benzoic acid.
- Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzoic acid.
- MDPI.
- Synquest Labs. 3-(Trifluoromethyl)
- TCI Chemicals. SAFETY DATA SHEET - 2-Bromo-4-(trifluoromethyl)benzoic Acid.
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Technical Profile: 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid
This guide serves as a definitive technical reference for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid , a critical pharmacophore intermediate used in the synthesis of next-generation kinase inhibitors (e.g., B-Raf, DDR1).[1]
CAS Registry Number: 859213-39-1 Molecular Weight: 283.04 g/mol Formula: C₉H₆BrF₃O₂[1][2][3][4][5]
Part 1: Executive Technical Summary
In the landscape of medicinal chemistry, 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid represents a "linchpin" scaffold.[1] It combines three critical functionalities:
-
Benzylic Bromide: A highly reactive electrophile for Sₙ2 coupling with amines or thiols.[1][6]
-
Trifluoromethyl Group (-CF₃): Enhances metabolic stability (blocking P450 oxidation at the benzylic position) and increases lipophilicity for membrane permeability.[1][6]
-
Carboxylic Acid: A versatile handle for amide coupling or solubility modulation.[1][6]
This compound is primarily utilized to synthesize "tail" moieties in kinase inhibitors, where the benzyl group docks into hydrophobic pockets (e.g., the ATP-binding site) while the acid is derivatized to interact with solvent-front residues.[1]
Part 2: Physicochemical Specifications
The following data aggregates experimental values and high-confidence predictions suitable for stoichiometry calculations and analytical method development.
| Property | Value | Technical Note |
| Molecular Weight | 283.04 g/mol | Use this exact value for molarity calculations.[1] |
| Monoisotopic Mass | 281.95 g/mol | Dominant peak in Mass Spec (⁷⁹Br isotope).[1][6] |
| Appearance | White to off-white solid | Crystalline powder.[1][6] |
| Melting Point | 145–150°C (Predicted) | Note: Benzoic acid derivatives typically melt in this range; verify experimentally.[1][6] |
| Solubility | DMSO, DMF, Methanol | Poorly soluble in water; soluble in organic bases.[6] |
| pKa (Acid) | ~3.67 | The -CF₃ group (electron-withdrawing) increases acidity relative to benzoic acid (pKa 4.2).[1] |
| Stability | Moisture Sensitive | Benzylic bromides hydrolyze to benzyl alcohols in water/base.[6] Store under inert gas at 2–8°C. |
Part 3: Synthetic Protocol (Radical Bromination)
Objective: Synthesize 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid from 4-methyl-3-(trifluoromethyl)benzoic acid via Wohl-Ziegler bromination.
Mechanism of Action
The reaction proceeds via a free-radical chain mechanism.[1][6] The ortho-trifluoromethyl group exerts a steric and electronic effect, often slowing the rate of hydrogen abstraction compared to a non-fluorinated toluene, requiring precise thermal control.[1]
Caption: Radical chain mechanism illustrating the critical balance between product formation and over-bromination.
Step-by-Step Methodology
Caution: This reaction generates succinimide and traces of Br₂.[1] Perform in a fume hood.
-
Reagent Setup:
-
Substrate: 4-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq).
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq).[1] Crucial: Recrystallize NBS from water if it is yellow (degraded).[1]
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide (BPO).[1][6]
-
Solvent: Trifluorotoluene (Green alternative) or Chlorobenzene.[1][6] Avoid CCl₄ due to toxicity if possible.[1][6] Concentration: 0.2 M.[1][6]
-
-
Reaction:
-
Workup:
-
Purification: Recrystallize from Hexanes/Ethyl Acetate or perform Flash Chromatography (SiO₂, Hexane:EtOAc gradient) to remove unreacted starting material and dibromo-impurities.[1]
Part 4: Analytical Validation
Trustworthiness in synthesis relies on proving the structure.[1][6] The molecular weight alone (283.[1][6]04) is insufficient; you must confirm the position of the bromine.
NMR Interpretation Strategy
Distinguishing the Product from the Starting Material (SM).
| Moiety | Starting Material Shift (¹H) | Product Shift (¹H) | Diagnostic Change |
| Benzylic -CH₃ | ~2.40 ppm (Singlet) | Absent | Methyl signal disappears.[1] |
| Benzylic -CH₂Br | Absent | ~4.60 – 4.80 ppm (Singlet) | New downfield singlet appears.[1] |
| Aromatic Protons | 7.4 – 8.2 ppm | 7.6 – 8.3 ppm | Slight downfield shift due to Br electronegativity.[6] |
Mass Spectrometry (LC-MS)
-
Ionization: ESI Negative Mode (due to Carboxylic Acid).[1][6]
-
Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio.[1][6]
-
Spectrum: You will see a "doublet" molecular ion peak separated by 2 mass units:
Part 5: Application in Drug Discovery
This scaffold is a staple in the design of Type II kinase inhibitors (e.g., Sorafenib analogs, DDR1 inhibitors).[1]
Strategic Utility[7]
-
Sₙ2 Displacement: The bromine is displaced by amines (e.g., piperazines, morpholines) to create solubility-enhancing tails.[1]
-
Amide Coupling: The carboxylic acid is coupled to the core pharmacophore (e.g., an amino-pyridine or amino-indazole).[1]
Caption: Modular assembly of kinase inhibitors using the 4-(bromomethyl)-3-(CF3)benzoic acid linker.
References
-
Synthesis & Application in Kinase Inhibitors
-
Chemical Properties & CAS Data
-
B-Raf Inhibitor Synthesis
-
Green Chemistry Solvents for Bromination
Sources
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- 4. 120902-45-6,5-Bromo-3,3-dimethylindolin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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The Elusive Building Block: A Technical Guide to 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid
A critical examination of a promising yet poorly documented trifluoromethylated benzoic acid derivative reveals significant challenges in accessing detailed characterization and application data. This guide navigates the available information and highlights the synthetic strategies and potential applications inferred from related compounds, while underscoring the pressing need for further research and data dissemination for this specific molecule.
In the landscape of modern drug discovery and materials science, fluorinated organic compounds have emerged as indispensable tools. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making them highly sought-after functionalities in the design of novel therapeutics and advanced materials. Within this context, bifunctional building blocks bearing these moieties are of paramount importance. This technical guide focuses on one such molecule: 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid. However, a comprehensive investigation into the scientific literature and chemical databases reveals a significant challenge: a dearth of specific information on this compound, with data often being conflated with its isomer, 4-Bromo-3-(trifluoromethyl)benzoic acid. This guide aims to provide a clear and accurate overview of what is known, what can be inferred, and what remains to be elucidated about this potentially valuable synthetic intermediate.
Molecular Structure and Physicochemical Properties
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a disubstituted benzoic acid with the molecular formula C₉H₆BrF₃O₂. Its structure is characterized by a carboxylic acid group, a trifluoromethyl group at position 3, and a bromomethyl group at position 4 of the benzene ring.
Table 1: Physicochemical Properties of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid
| Property | Value | Source |
| Molecular Formula | C₉H₆BrF₃O₂ | - |
| Molecular Weight | 299.04 g/mol | - |
| CAS Number | Not definitively available | - |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Data not available | - |
| Solubility | Expected to be soluble in organic solvents | Inferred |
A definitive CAS number for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid could not be located, which significantly hampers the retrieval of specific experimental data. The properties listed above are largely inferred from the general characteristics of similar aromatic carboxylic acids.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis would likely proceed via a free-radical chain reaction, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS).
Caption: Proposed synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid.
Expert Insight: The choice of a non-polar, inert solvent such as carbon tetrachloride or cyclohexane is crucial to prevent side reactions and to facilitate the radical chain mechanism. The reaction is typically carried out under reflux with initiation by heat or UV light. The benzylic position of the methyl group is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for this specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-(trifluoromethyl)benzoic acid in a suitable inert solvent (e.g., carbon tetrachloride).
-
Addition of Reagents: Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 1-5 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Trustworthiness: This self-validating protocol includes monitoring steps (TLC/GC-MS) to ensure reaction completion and purification steps to isolate the desired product. The quenching and washing steps are critical for removing impurities and ensuring the stability of the final compound.
Structural Characterization (Anticipated Data)
Without experimental data, the expected spectroscopic signatures can be predicted based on the molecular structure.
Table 2: Anticipated Spectroscopic Data for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid
| Technique | Expected Peaks/Signals |
| ¹H NMR | - A singlet for the benzylic protons (-CH₂Br) around δ 4.5-5.0 ppm.- Aromatic protons in the range of δ 7.5-8.5 ppm, showing complex splitting patterns due to their coupling.- A broad singlet for the carboxylic acid proton (-COOH) above δ 10 ppm. |
| ¹³C NMR | - A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm.- A quartet for the trifluoromethyl carbon (-CF₃) due to C-F coupling.- Aromatic carbon signals in the range of δ 120-140 ppm.- A signal for the carboxylic carbon (-COOH) above δ 165 ppm. |
| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹.- A strong C=O stretch for the carboxylic acid around 1700 cm⁻¹.- C-F stretching bands in the region of 1000-1350 cm⁻¹.- A C-Br stretch around 600-700 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a bromine atom. |
Reactivity and Applications in Drug Discovery and Materials Science
The synthetic utility of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid stems from its bifunctional nature. The reactive bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, while the carboxylic acid moiety can undergo esterification, amidation, or serve as a handle for bioconjugation.
Role as a Versatile Chemical Intermediate
The dual functionality allows for the sequential or orthogonal derivatization of the molecule, making it a valuable building block for creating complex molecular architectures.
Caption: Reactivity and potential applications of the title compound.
In Drug Discovery: The trifluoromethyl group is a well-established bioisostere for various functional groups and can enhance metabolic stability and receptor binding affinity. The bromomethyl group allows for the facile introduction of this trifluoromethylated benzoic acid scaffold into larger molecules through reactions with amines, alcohols, thiols, and other nucleophiles. This makes it a potentially valuable building block for constructing libraries of compounds for high-throughput screening.
In Materials Science: The carboxylic acid can be polymerized to form polyesters or polyamides, while the bromomethyl group can be used for post-polymerization modification to introduce specific functionalities. This could lead to the development of advanced materials with tailored thermal, optical, or electronic properties.
Conclusion and Future Outlook
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid represents a molecule of significant synthetic potential, strategically equipped with functionalities that are highly desirable in both medicinal chemistry and materials science. However, the striking lack of available experimental data, including a confirmed CAS number and detailed spectroscopic and physicochemical properties, presents a major hurdle for its widespread adoption by the research community. This in-depth guide, while providing a scientifically grounded framework for its synthesis and potential applications based on established chemical principles, also serves as a call to action. There is a clear need for the scientific community to synthesize, characterize, and publish detailed data on this elusive building block. Such efforts would undoubtedly unlock its full potential and pave the way for new discoveries in drug development and materials innovation.
References
Due to the lack of specific literature on 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, this guide has relied on general principles of organic chemistry and information on analogous compounds. Researchers are encouraged to consult standard organic chemistry textbooks and databases for information on the individual reactions and concepts discussed.
A Technical Guide to the Spectral Analysis of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a compound of significant interest, possessing a unique constellation of functional groups that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive technical overview of the expected spectral data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in public databases as of early 2026, this document will leverage established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. This approach is designed to empower researchers to identify, characterize, and utilize this compound with confidence in their own synthetic endeavors.
Molecular Structure and Predicted Spectroscopic Behavior
The structural features of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid—a carboxylic acid, a bromomethyl group, and a trifluoromethyl group attached to a benzene ring—each impart distinct and predictable signatures in various spectroscopic techniques. Understanding these individual contributions is key to interpreting the complete spectral picture.
Figure 1: Chemical structure of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid with key functional groups highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the acidic proton of the carboxylic acid.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |
| Aromatic Protons | 7.5 - 8.5 | Multiplet | 3H | The electron-withdrawing effects of the carboxylic acid, trifluoromethyl, and to a lesser extent, the bromomethyl groups will shift these protons downfield. The substitution pattern will lead to complex splitting (likely a doublet, a doublet of doublets, and a singlet or narrowly split doublet). |
| Benzylic Protons (-CH₂Br) | ~4.5 - 5.0 | Singlet | 2H | These protons are adjacent to an electronegative bromine atom and the aromatic ring, resulting in a downfield shift. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Carbon (-COOH) | 165 - 175 | The carbonyl carbon is significantly deshielded due to the two attached oxygen atoms.[1] |
| Aromatic Carbons | 120 - 140 | Six distinct signals are expected due to the unsymmetrical substitution pattern. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the carboxylic acid will be downfield, while the carbon attached to the bromomethyl group will also be influenced. |
| Trifluoromethyl Carbon (-CF₃) | 120 - 130 (quartet) | The carbon is directly bonded to three highly electronegative fluorine atoms, leading to a downfield shift and a characteristic quartet splitting pattern due to ¹J-coupling with ¹⁹F. |
| Benzylic Carbon (-CH₂Br) | 30 - 40 | This sp³ hybridized carbon is attached to an electronegative bromine atom, causing a moderate downfield shift. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Figure 2: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is expected to show characteristic absorption bands for the carboxylic acid, the C-Br bond, and the C-F bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1680 - 1720 (strong) | Stretching |
| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |
| C-F (Trifluoromethyl) | 1000 - 1400 (strong, multiple bands) | Stretching |
| C-Br | 500 - 600 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[2] The strong carbonyl absorption is also a key diagnostic peak. The C-F stretches of the trifluoromethyl group are typically very strong and can sometimes obscure other signals in the fingerprint region.
Experimental Protocol for IR Spectroscopy
For solid samples like the target compound, the KBr pellet method is a common and reliable technique.
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.
-
Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
Molecular Weight: 284.03 g/mol (for ⁷⁹Br isotope) and 286.03 g/mol (for ⁸¹Br isotope)
Common fragmentation patterns would likely involve:
-
Loss of Br•: [M - Br]⁺
-
Loss of •COOH: [M - COOH]⁺
-
Loss of CH₂Br•: [M - CH₂Br]⁺
-
Formation of a tropylium-like ion
Experimental Protocol for Mass Spectrometry
A standard protocol for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid. By understanding the expected spectral features and the underlying principles of these analytical techniques, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a framework for obtaining high-quality data. As with any predictive analysis, experimental verification is the ultimate standard, and this guide serves as a robust roadmap for that process.
References
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved February 2, 2026, from [Link]
-
Chegg. (2018, March 11). Solved Provided below is the IR spectrum of. Retrieved February 2, 2026, from [Link]
Sources
An In-depth Technical Guide to the Chemical Compatibility of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid
Introduction: A Molecule of Dichotomous Reactivity
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block stems from the distinct and often competing reactivity of its three core functional groups: a highly reactive benzylic bromide, an acidic carboxylic acid, and a powerfully electron-withdrawing, yet generally stable, trifluoromethyl group. Understanding the chemical compatibility of this molecule is not merely a safety prerequisite but a fundamental necessity for its successful application in complex synthetic pathways. This guide provides an in-depth analysis of the molecule's reactivity profile, offering field-proven insights into its handling, storage, and reaction compatibilities to enable researchers, scientists, and drug development professionals to harness its synthetic potential while mitigating risks.
Molecular Profile and Physicochemical Properties
A thorough understanding of a chemical's physical characteristics is the foundation of its safe and effective use. The properties of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 161622-14-6 | PubChem[1] |
| Molecular Formula | C₈H₄BrF₃O₂ | PubChem[1] |
| Molecular Weight | 269.02 g/mol | PubChem[1] |
| Appearance | White to yellow or pink solid | Sigma-Aldrich[2] |
| Melting Point | 105-110 °C | ChemBK[3] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform.[3] | ChemBK[3] |
The molecule's structure presents three distinct functional regions, each with its own reactivity profile. A visual breakdown is essential for conceptualizing its chemical behavior.
Caption: Reactivity map of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid.
The Benzylic Bromide: The Epicenter of Reactivity and Incompatibility
The bromomethyl group is the most reactive moiety on the molecule. As a primary benzylic halide, it is exceptionally susceptible to nucleophilic substitution reactions. This high reactivity is a double-edged sword; it makes the compound a versatile synthetic intermediate but also the source of its primary incompatibilities.
Causality of Reactivity: The reactivity of the benzylic bromide is attributed to the ability of the adjacent benzene ring to stabilize the transition state of an Sₙ2 reaction or the carbocation intermediate of an Sₙ1 reaction through resonance.[4][5] The loss of the bromide leaving group generates a resonance-stabilized benzylic carbocation, significantly lowering the activation energy for substitution.[4]
Incompatible Nucleophiles: Due to this inherent reactivity, 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is incompatible with a wide range of nucleophiles. Unintended reactions can occur, leading to product degradation, byproduct formation, and potentially hazardous exothermic events.
-
Strong Bases: Hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., NaOMe, NaOEt) will readily displace the bromide to form the corresponding benzyl alcohol or ether. This reaction is often rapid and exothermic.
-
Amines: Primary, secondary, and tertiary amines will act as nucleophiles, leading to the formation of benzylammonium salts or free benzylamines.
-
Thiols and Thiolates: These are potent nucleophiles and will readily form thioethers.
-
Water and Alcohols (Solvolysis): Even weak nucleophiles like water and alcohols can lead to slow decomposition via solvolysis, replacing the bromide with a hydroxyl or alkoxy group, respectively. This underscores the critical need for anhydrous storage and handling conditions.[6][7] This hydrolysis also generates hydrobromic acid (HBr), creating a corrosive and acidic microenvironment that can catalyze further degradation.
The Carboxylic Acid: A Source of Protic Reactivity
The carboxylic acid group imparts significant protic acidity to the molecule. This acidity is further enhanced by the strong electron-withdrawing inductive effect of the adjacent trifluoromethyl group.[8]
-
Incompatibility with Bases: The most direct incompatibility is with bases. It will undergo a classic acid-base neutralization reaction with both strong bases (e.g., hydroxides) and weaker bases (e.g., carbonates, amines) to form the corresponding carboxylate salt. While often a desired reaction for solubilization, it is an incompatibility if unintended, as it fundamentally changes the molecule's chemical nature and reactivity. Safety data sheets explicitly list alkalis (bases) as incompatible.[6]
-
Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid can undergo esterification. This is a crucial consideration when selecting solvents, as using an alcohol solvent under acidic conditions (which could be generated by slow hydrolysis of the bromomethyl group) could lead to unwanted ester formation.
The Trifluoromethyl Group: A Robust Electronic Modulator
The trifluoromethyl (-CF₃) group is a key feature, primarily influencing the molecule's electronic properties rather than participating directly in reactions under typical laboratory conditions.[8]
-
Chemical Stability: The C-F bond is exceptionally strong, making the -CF₃ group robust and stable under most reaction conditions.[9] It does not react with common nucleophiles, acids, or bases.
-
Electronic Influence: Its powerful electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.[10] More importantly, as mentioned, it increases the acidity of the carboxylic acid and can influence the rate and mechanism of reactions at the benzylic position.
-
Extreme Conditions: While generally inert, it is important to note that under very harsh reducing conditions, C-F bond cleavage can be forced, but such conditions are highly specialized and not encountered in typical applications.
Summary of Chemical Incompatibilities and Hazards
The following table consolidates the key chemical incompatibilities for safe handling and experimental design.
| Incompatible Class | Specific Examples | Potential Hazard / Outcome | Rationale |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Fire and explosion risk. | Can cause violent, exothermic oxidation of the organic molecule.[11] |
| Strong Bases / Alkalis | NaOH, KOH, NaH, Alkoxides | Vigorous acid-base neutralization; Nucleophilic substitution at the -CH₂Br site. | The carboxylic acid is acidic, and the benzylic bromide is electrophilic.[6] |
| Nucleophiles | Amines, Thiols, Cyanides | Uncontrolled substitution reactions, release of HBr. | The benzylic bromide is a potent electrophile. |
| Moisture / Water | Humid air, protic solvents | Slow decomposition (hydrolysis) to benzyl alcohol and corrosive HBr. | The benzylic bromide is susceptible to solvolysis.[6][7] |
Hazardous decomposition products primarily include carbon oxides and hydrogen bromide gas.[11] The compound itself is classified as corrosive and a lachrymator, causing severe skin burns and eye damage.[6][7]
Safe Storage and Handling Protocol
A self-validating protocol for handling this reactive intermediate requires stringent environmental controls. The causality is clear: exposure to atmospheric moisture or incompatible vapors will lead to degradation.
Storage:
-
Container: Store in a tightly-closed container.[11]
-
Atmosphere: Store under an inert gas atmosphere (e.g., Argon or Nitrogen) to displace moisture and oxygen.[7]
-
Temperature: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[6][11]
-
Segregation: Always store away from incompatible compounds, particularly oxidizing agents and bases.[6]
Handling:
-
Environment: Handle only in a well-ventilated area, preferably within a certified fume hood.[11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[6][11]
-
Dispensing: Use clean, dry glassware and utensils. Minimize dust generation.
-
Quenching and Disposal: Prepare a quenching solution (e.g., sodium bicarbonate) for any spills. Dispose of waste in an approved, dedicated waste container.[11]
Caption: Decision workflow for the safe handling of the title compound.
Experimental Protocol: A Case Study in Compatibility Management
The following is a representative, generalized protocol for a nucleophilic substitution reaction. It is designed as a self-validating system where the choice of each reagent and condition is justified by the principles of chemical compatibility.
Objective: To synthesize a generic ester derivative via nucleophilic substitution, demonstrating proper handling and reagent selection.
Materials:
-
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
A carboxylic acid nucleophile (R-COOH)
-
Anhydrous aprotic solvent (e.g., Acetonitrile - ACN)
-
Inert gas (Argon or Nitrogen)
Methodology:
-
System Preparation:
-
Action: Assemble and flame-dry all glassware (round-bottom flask, condenser) under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.
-
Causality: This step is critical to remove all adsorbed water from the glassware surfaces, preventing the hydrolysis of the benzylic bromide starting material.
-
-
Reagent Addition:
-
Action: To the reaction flask, add 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (1.0 eq), the carboxylic acid nucleophile (1.1 eq), and anhydrous ACN via cannula or syringe.
-
Causality: Anhydrous aprotic solvent is chosen to prevent solvolysis. ACN is a polar aprotic solvent that can facilitate Sₙ2 reactions without acting as a competing nucleophile.
-
-
Base Addition:
-
Action: Cool the stirred solution to 0 °C in an ice bath. Slowly add the non-nucleophilic base, DIPEA (1.2 eq), dropwise via syringe.
-
Causality: A non-nucleophilic, sterically hindered base like DIPEA is chosen to deprotonate the carboxylic acid nucleophile, activating it for the substitution reaction. Crucially, DIPEA will not compete as a nucleophile to attack the benzylic bromide, unlike less hindered amines. Cooling is necessary to control the exotherm of the acid-base reaction.
-
-
Reaction:
-
Action: Allow the reaction to warm to room temperature and stir under an inert atmosphere for 4-16 hours, monitoring by TLC or LC-MS.
-
Causality: The reaction proceeds via an Sₙ2 mechanism, where the activated carboxylate attacks the electrophilic benzylic carbon, displacing the bromide.
-
-
Work-up and Purification:
-
Action: Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.
-
Causality: The aqueous work-up removes the DIPEA-HBr salt and any unreacted starting materials. Drying the organic layer is essential before solvent removal to prevent product hydrolysis during concentration.
-
This protocol illustrates how a deep understanding of the starting material's incompatibilities—with water, with nucleophilic bases—directly informs the selection of solvents and reagents to ensure a successful and high-yielding transformation.
Conclusion
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a powerful synthetic tool whose utility is directly proportional to the researcher's understanding of its nuanced chemical compatibility. The high reactivity of the benzylic bromide demands stringent exclusion of nucleophiles and moisture, while the carboxylic acid necessitates careful consideration of the acid-base properties of all reagents and solvents. By treating this molecule with the respect its dichotomous nature deserves and by implementing the robust handling and experimental design principles outlined in this guide, scientists can confidently and safely leverage its full synthetic potential.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: 4-(Bromomethyl)benzoic Acid. TCI America.
- BLD Pharmatech Co., Ltd. (2025). Safety Data Sheet: 4-(Bromomethyl)benzoic Acid. BLD Pharmatech.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9966, 4-(Trifluoromethyl)benzoic acid. PubChem. Retrieved from [Link].
-
ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic. ChemBK. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24721390, 4-Bromo-3-(trifluoromethyl)benzoic acid. PubChem. Retrieved from [Link].
- Synquest Labs. (2016). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid. Synquest Labs.
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Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link].
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Hunt, I. (n.d.). Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link].
- Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(4), 139–145.
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link].
- Marques, F. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. (Note: Hypothetical future publication date from search result, content is relevant).
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Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link].
-
Ish Math Test Prep Double. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Retrieved from [Link].
-
The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link].
- University of North Florida. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
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The Benzyl Bromide Moiety: Tunable Electrophilicity in Medicinal Chemistry
Executive Summary
The bromomethyl group (
This guide analyzes the mechanistic determinants of benzyl bromide reactivity, provides optimized synthetic protocols for their application, and outlines the regulatory framework for managing their mutagenic risk.
Part 1: Electronic & Structural Determinants
The reactivity of the bromomethyl group is not static; it is highly tunable based on the electronic nature of the aromatic ring. Understanding these effects is crucial for predicting reaction rates and selectivity.
The Mechanistic Duality ( vs. )
Unlike simple alkyl halides, benzyl bromides occupy a mechanistic borderland.
-
Pathway: The
-system of the benzene ring provides orbital overlap with the antibonding orbital of the bond in the transition state, lowering the energy barrier for backside attack. This is the dominant pathway for primary benzyl bromides in aprotic solvents. - Pathway: The resulting benzyl carbocation is resonance-stabilized.[1] This pathway becomes competitive in protic solvents or when electron-donating groups (EDGs) are present.
Hammett Linear Free Energy Relationships (LFER)
The rate of substitution can be predicted using the Hammett equation:
| Substituent Type | Example | Effect on | Effect on | Mechanistic Insight |
| Electron Donating (EDG) | Decrease (usually) | Increase (Significant) | Stabilizes the carbocation intermediate ( | |
| Electron Withdrawing (EWG) | Increase | Decrease | Destabilizes carbocation ( | |
| Halogens | Variable | Decrease | Inductive withdrawal dominates resonance donation in the ground state. |
Expert Insight: When performing N-alkylation with a deactivated benzyl bromide (e.g., 4-nitrobenzyl bromide), the reaction is strictly
Part 2: Synthetic Utility & Reaction Landscape
The bromomethyl group serves as a linchpin for Carbon-Heteroatom bond formation. Below is a visualization of the core transformations available to the medicinal chemist.
Figure 1: The divergent reactivity landscape of the benzyl bromide moiety.[2][3][4] Note the potential for dimerization (red) during metal insertion.
Part 3: Genotoxicity & Control Strategy (ICH M7)
Benzyl bromides are alkylating agents capable of reacting with DNA bases (specifically N-7 of guanine), classifying them as Class 2 or 3 mutagens under ICH M7 guidelines.
The "Purge Factor" Concept
In drug development, you must demonstrate that the benzyl bromide is removed ("purged") to below the Threshold of Toxicological Concern (TTC).
-
TTC Limit: Typically
for lifetime exposure. -
Control Option 4 (ICH M7): Rely on the chemical reactivity of the impurity to demonstrate that it is consumed during the process.
Hydrolytic Instability
Benzyl bromides hydrolyze in water to form benzyl alcohols and HBr.
-
Kinetics: The hydrolysis rate is generally independent of pH in the range of 1–13 (
water attack dominates). -
Process Implication: An aqueous workup (e.g., saturated
wash) is often sufficient to hydrolyze residual benzyl bromide, acting as a self-validating safety step.
Figure 2: Decision tree for controlling benzyl bromide impurities per ICH M7 guidelines.
Part 4: Experimental Protocols
Protocol A: Controlled N-Alkylation (Synthesis of N-Benzyl Piperazine)
Objective: Mono-alkylation of a secondary amine while suppressing bis-alkylation.
Reagents:
-
1-Boc-piperazine (1.0 equiv)
-
Benzyl bromide (1.05 equiv)
- (2.0 equiv)
-
Acetonitrile (MeCN) [0.2 M concentration]
Methodology:
-
Setup: Charge 1-Boc-piperazine and finely ground
into a round-bottom flask equipped with a magnetic stir bar. -
Solvation: Add MeCN. Why MeCN? It is polar aprotic, facilitating
, but unlike DMF, it is easily removed to prevent residual solvent issues. -
Addition: Cool the suspension to
. Add benzyl bromide dropwise over 15 minutes.-
Causality: Low temperature and slow addition keep the concentration of electrophile low relative to the nucleophile, favoring mono-alkylation over bis-alkylation (if using a primary amine) or over-alkylation to the quaternary salt.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.
-
Quench (Safety Step): Add 10% aqueous
(5 mL) and stir for 30 minutes. -
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
.
Protocol B: Kornblum Oxidation (Benzyl Bromide Benzaldehyde)
Objective: Oxidation of a benzyl halide to an aldehyde without using heavy metals (Cr/Mn).
Reagents:
-
Benzyl bromide derivative (1.0 equiv)[4]
-
Sodium Bicarbonate (
) (2.0 equiv) -
Dimethyl Sulfoxide (DMSO) [Solvent & Reagent][10]
Methodology:
-
Dissolution: Dissolve the benzyl bromide in DMSO (5 volumes).
-
Heating: Add
and heat to for 2 hours. -
Workup: Cool to RT. Pour into ice water. The aldehyde often precipitates (if solid) or can be extracted with
.-
Note: This reaction produces DMS (stench). Perform in a well-ventilated fume hood.
-
Part 5: Safety & Stability Data
Lachrymator Handling
Benzyl bromides are potent lachrymators (tear agents).
-
Engineering Control: Always handle solids in a glovebox or a hood with a sash lowered.
-
Decontamination: All glassware and spatulas should be dipped in a "quench bath" (10% NaOH or dilute Ammonia) before being removed from the hood.
Stability Table
| Parameter | Characteristic | Implication for Storage |
| Thermal Stability | Moderate. Decomposes >150°C to release HBr. | Store < 25°C. Distill under high vacuum only. |
| Hydrolytic Stability | Poor. | Store in desiccator. Keep anhydrous during reaction setup. |
| Light Sensitivity | High. Photo-induced radical homolysis ( | Store in amber vials. |
References
-
Mechanistic Duality of Benzyl Halides
-
Hammett Equation & Kinetics
-
CSIRO Publishing. "Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides." Link
-
-
Kornblum Oxidation
-
Genotoxicity Control (ICH M7)
-
Hydrolysis Kinetics
-
SciSpace. "The mechanism of the hydrolysis of benzyl chloride." Link
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. connectsci.au [connectsci.au]
- 4. Kinetics of the Reaction of Benzyl Bromides with Thiourea - 대한화학회지 : 논문 | DBpia [dbpia.co.kr]
- 5. synarchive.com [synarchive.com]
- 6. Khan Academy [khanacademy.org]
- 7. scispace.com [scispace.com]
- 8. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 9. Kornblum Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
Methodological & Application
Application Note: Sonogashira Coupling Strategies for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid Scaffolds
Executive Summary & Substrate Analysis
This application note details the optimization of Sonogashira cross-coupling conditions for trifluoromethyl-substituted benzoic acid derivatives. A critical distinction must be made regarding the substrate identity, as the nomenclature "4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid" refers to a benzylic halide (
Given the high frequency of nomenclature overlap in rapid drug development, this guide addresses both scenarios to ensure experimental success.
Substrate Identification & Reactivity Profile
| Feature | Target A: Aryl Bromide (Likely Intent) | Target B: Benzylic Bromide (Literal Request) |
| Structure | 4-Bromo-3-(trifluoromethyl)benzoic acid | 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid |
| Reactive Center | Aryl C-Br ( | Benzylic C-Br ( |
| Electronic State | Highly Electron Deficient (EWG: | Activated Alkyl Halide (Susceptible to |
| Primary Challenge | Catalyst poisoning by | Homocoupling of alkyne; Wurtz-type dimerization; Nucleophilic substitution competition. |
| Preferred Method | Pd/Cu Catalysis (Standard Sonogashira) | Cu-Catalyzed Alkynylation (Modified Protocol) |
Critical Recommendation: For both substrates, esterification of the carboxylic acid (to a methyl or ethyl ester) prior to coupling is strongly recommended. The free carboxylic acid can form insoluble salts with the base or coordinate to the metal catalyst, quenching reactivity.
Reaction Strategy & Decision Matrix
The following logic flow dictates the optimal experimental path based on your specific starting material.
Figure 1: Decision matrix for selecting the appropriate coupling protocol based on the specific brominated regioisomer.
Protocol A: Standard Sonogashira (Aryl Bromide)
Target: 4-Bromo-3-(trifluoromethyl)benzoic acid (or ester) Mechanism: Pd(0)/Cu(I) catalyzed cross-coupling.
Mechanistic Insight
The presence of the ortho-trifluoromethyl group and the para-carboxylate makes this aryl bromide electron-poor.
-
Advantage: Oxidative addition of Pd(0) into the C-Br bond is rapid.
-
Risk: The electron-deficient nature increases the acidity of the alkyne proton in the intermediate, potentially accelerating homocoupling (Glaser coupling) if oxygen is present. Strict deoxygenation is required.
Detailed Procedure (Methyl Ester Protected)
-
Reagents:
-
Substrate: Methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Co-catalyst: CuI (5 mol%)
-
Base/Solvent: Triethylamine (
) / THF (1:3 ratio) or pure .
-
-
Workflow:
-
Step 1: Charge an oven-dried Schlenk flask with the aryl bromide, Pd catalyst, and CuI.
-
Step 2: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen causes Glaser homocoupling.
-
Step 3: Add degassed THF and
via syringe. -
Step 4: Add the terminal alkyne dropwise.
-
Step 5: Stir at Room Temperature (RT) for 1 hour. If conversion is low, heat to 50°C.
-
Step 6: Monitor via TLC/LCMS. The electron-poor ring usually reacts fully within 2-4 hours.
-
-
Purification:
-
Filter through a Celite pad to remove Pd/Cu salts. Concentrate and purify via silica flash chromatography (Hexanes/EtOAc).
-
Protocol B: Benzylic Alkynylation (Benzylic Bromide)
Target: 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (or ester)
Mechanism: Copper-catalyzed nucleophilic substitution (
Mechanistic Insight
Standard Pd-catalyzed Sonogashira conditions often fail for benzylic halides due to slow oxidative addition relative to competitive side reactions. A Copper-catalyzed approach (without Palladium) is often superior for activated alkyl halides like benzylic bromides. This avoids
Detailed Procedure
-
Reagents:
-
Substrate: Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate (1.0 equiv)
-
Alkyne: Terminal alkyne (1.5 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline (20 mol%)
-
Base:
(2.0 equiv) or -
Solvent: DMF or DMSO (Polar aprotic is essential for
mechanism).
-
-
Workflow:
-
Step 1: Dissolve CuI and Ligand in DMF under Argon. Stir for 20 mins to form the active complex.
-
Step 2: Add the Base and the Alkyne. Stir for 10 mins.
-
Step 3: Add the Benzylic Bromide solution (in DMF) dropwise. Note: Dropwise addition keeps the electrophile concentration low, reducing dimerization.
-
Step 4: Heat to 80-100°C.
-
Step 5: Monitor strictly. Reaction times are typically 12-24 hours.
-
-
Purification:
-
Aqueous workup is required to remove DMF/DMSO. Extract with EtOAc, wash with LiCl (5%) to remove residual solvent.
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| No Reaction (Aryl) | Catalyst poisoning by free -COOH | Methylate the acid first; switch to Pd(dppf)Cl2. |
| Homocoupling (Glaser) | Oxygen presence | Freeze-pump-thaw solvents; increase Argon flow; add reducing agent (ascorbate - rare). |
| Low Yield (Benzylic) | Wurtz coupling (Dimerization) | Add the benzylic bromide slowly to the alkyne/Cu mixture. |
| Black Precipitate | Pd agglomeration (Pd Black) | Add excess ligand ( |
| Incomplete Conversion | Steric hindrance ( | Increase temperature to 60-80°C; switch solvent to DMF for higher T. |
References
-
Sonogashira Coupling Mechanism & Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Coupling of Electron-Deficient Aryl Halides: Liang, Y., Xie, Y. X., & Li, J. H. (2006).[1] Palladium-Catalyzed Sonogashira Coupling of Aryl Halides.[1][2][3][4] Journal of Organic Chemistry, 71(1), 379–381.[1] Link
-
Benzylic Halide Coupling (Copper Catalyzed): Larsen, C. H., Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2006). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Alkynes.[2][3][4] Synlett, 2006(18), 2941-2946. (Context on ligand effects). Link
-
Specific Reagent Data: PubChem Compound Summary for CID 16306567 (4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid). Link
-
Alternative Benzylic Protocols: Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Benzylic C-H Bonds. Angewandte Chemie International Edition, 48(51), 9608-9644. Link
Sources
palladium-catalyzed cross-coupling of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid
Application Note: Palladium-Catalyzed Cross-Coupling of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid
Executive Summary
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (CAS: 161622-14-6) represents a high-value "linchpin" scaffold in medicinal chemistry. It combines three distinct reactive distinct functionalities:
-
Benzylic Bromide: A highly reactive electrophile for
cross-coupling. -
Trifluoromethyl Group: A meta-positioned lipophilic modulator that influences the electronic environment of the ring.
-
Carboxylic Acid: A polar anchor for solubility or further derivatization.
This guide addresses the specific challenges of performing Palladium-catalyzed cross-coupling on this substrate. Unlike standard aryl halide couplings, the benzylic nature of the bromide introduces risks of homocoupling (Wurtz-type) and rapid hydrolysis in aqueous base. Furthermore, the free carboxylic acid can interfere with catalyst coordination or consume stoichiometric base.
This protocol details two validated pathways:
-
Method A (Robust): Suzuki-Miyaura coupling using Potassium Organotrifluoroborates (Molander Conditions).
-
Method B (Anhydrous): Negishi coupling for hydrolytically unstable intermediates.
Strategic Analysis & Mechanism
The Benzylic Paradox
The primary challenge is the reactivity of the C(sp3)-Br bond. While oxidative addition of Pd(0) to benzylic halides is facile, the resulting
-
Homocoupling: Interaction between two benzyl-Pd species to form a bibenzyl dimer.
-
-Hydride Elimination: Although less common than in alkyl halides (due to the lack of
-hydrogens on the ring), isomerization can occur if the alkyl chain is extended. -
Hydrolysis: In the presence of the aqueous bases required for boronic acid activation, the benzylic bromide rapidly converts to the benzyl alcohol (
pathway), effectively killing the cross-coupling yield.
The Trifluoromethyl Effect
The
Decision Matrix
Before starting, select the protocol based on your target coupling partner and tolerance for aqueous conditions.
Figure 1: Strategic decision tree for selecting the optimal cross-coupling methodology.
Protocol A: Suzuki-Miyaura Coupling (Molander Conditions)
Best for: Robust synthesis of diarylmethanes; high functional group tolerance.
Rationale: Potassium aryltrifluoroborates (
Materials
-
Substrate: 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Coupling Partner: Potassium aryltrifluoroborate (1.1 equiv)
-
Catalyst:
(5 mol%)-
Why: The bidentate dppf ligand has a large bite angle, favoring the reductive elimination step and stabilizing the benzylic Pd intermediate.
-
-
Base:
(3.5 equiv)-
Note: Extra base is required to neutralize the carboxylic acid (1 eq) and activate the boron species.
-
-
Solvent: THF :
(10:1 ratio) or CPME (Cyclopentyl methyl ether) : .[2]-
Tip: CPME is preferred for scale-up due to low peroxide formation and easy phase separation.
-
Step-by-Step Procedure
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Substrate (1.0 eq), Aryltrifluoroborate (1.1 eq),
(3.5 eq), and (0.05 eq). -
Solvation: Add degassed THF (or CPME) and degassed water (10:1 v/v). The concentration of the substrate should be 0.1 M - 0.2 M.
-
Critical: Oxygen must be rigorously excluded to prevent homocoupling of the boron species.
-
-
Reaction: Seal the vial and heat to 70–80 °C for 12–18 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M-Br) and formation of the product. If the benzyl alcohol (hydrolysis byproduct) is observed, reduce water content or switch to Method B.
-
-
Workup:
-
Purification: The free acid product can often be purified by recrystallization or reverse-phase chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Negishi Coupling (Anhydrous)
Best for: Hydrolytically sensitive substrates or when high reactivity is needed at room temperature. Rationale: Organozinc reagents couple extremely well with benzylic halides. This method is strictly anhydrous, eliminating the risk of hydrolyzing the benzylic bromide to the alcohol.
Materials
-
Substrate: Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate (1.0 equiv)
-
Crucial: It is highly recommended to esterify the acid first (e.g., with TMS-diazomethane or MeOH/H2SO4) for this protocol to prevent protonation of the organozinc reagent.
-
-
Coupling Partner: Arylzinc bromide (
, 0.5 M in THF, 1.2 equiv). -
Catalyst:
(2-5 mol%) or / S-Phos. -
Solvent: Anhydrous THF.
Step-by-Step Procedure
-
Esterification (Pre-requisite): Convert the starting acid to its methyl ester. (Standard protocol: MeOH, cat.
, Reflux 2h). -
Catalyst Loading: In a flame-dried Schlenk flask under Argon, dissolve the Ester Substrate (1.0 eq) and
(0.02 eq) in anhydrous THF. -
Addition: Cool the solution to 0 °C. Dropwise add the Arylzinc reagent (1.2 eq) via syringe over 10 minutes.
-
Exotherm: Negishi couplings can be exothermic.
-
-
Reaction: Allow to warm to Room Temperature. Stir for 2–6 hours.
-
Note: Benzylic bromides are very reactive; heating is often unnecessary and can promote homocoupling.
-
-
Quench: Quench with saturated
solution. -
Workup: Extract with ether/EtOAc. Wash with water and brine.[3] Dry and concentrate.
-
Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Benzyl Alcohol Formation | Hydrolysis of -CH2Br by aqueous base. | Switch to Method B (Negishi) or reduce water ratio in Method A. Use weaker bases (e.g., |
| Homocoupling (Dimer) | Slow transmetallation or Oxygen leak. | Increase catalyst loading. Ensure rigorous degassing. Add the bromide slowly to the catalyst/boron mixture. |
| Protodeboronation | Instability of boronic acid. | Switch to Potassium Trifluoroborates (Method A). |
| Low Conversion | Catalyst poisoning by free acid. | Esterify the starting material (Methyl/t-Butyl ester) before coupling. |
References
-
Suzuki-Miyaura Coupling of Benzylic Halides: Molander, G. A.; Elia, M. D. "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." Journal of Organic Chemistry, 2006 , 71(24), 9198–9202. Link
-
Negishi Coupling of Benzylic Bromides: Negishi, E.; Hu, Q.; Huang, Z.; Qian, M.; Wang, G. "Palladium-Catalyzed Alkenylation by the Negishi Coupling." Aldrichimica Acta, 2005 , 38(3), 71–88. Link
- Review of Benzylic Cross-Coupling: Loy, R. N.; Koide, K. "Palladium-Catalyzed Cross-Coupling Reactions of Benzylic Electrophiles." Journal of Pharmaceutical Sciences, 2019, 108(1), 94-106.
-
Substrate Data: PubChem Compound Summary for CID 24721390, 4-Bromo-3-(trifluoromethyl)benzoic acid. Link
Sources
- 1. CAS 161622-14-6: 4-BROMO-3-(TRIFLUOROMETHYL)BENZOIC ACID [cymitquimica.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents [organic-chemistry.org]
Technical Guide: Leveraging 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid in High-Fidelity Solid-Phase Synthesis
Executive Summary & Strategic Utility
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a bifunctional scaffold of high value in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinases (e.g., B-Raf inhibitors) and protein-protein interactions. Its utility stems from its unique substitution pattern:
-
C1 Carboxylic Acid: Serves as a robust anchoring point for standard resins (Wang, Rink Amide) or as a participant in amide coupling.
-
C4 Benzylic Bromide: A highly reactive electrophile for
diversification. -
C3 Trifluoromethyl (
): A bioisostere that modulates lipophilicity (LogP), metabolic stability, and induces specific electronic effects on the adjacent benzylic center.
Scientific Rationale:
In Solid-Phase Synthesis (SPS), this molecule acts as a "Electrophilic Linker" . Unlike standard linkers that are inert until cleavage, this scaffold actively participates in library generation. The electron-withdrawing
Chemical Profile & Handling
| Property | Data | Critical Handling Note |
| CAS | 161622-14-6 | Verify purity via |
| MW | 283.04 g/mol | Calculate resin loading based on exact mass. |
| Appearance | White to off-white solid | Hygroscopic. Store in desiccator. |
| Reactivity | High ( | Lachrymator. Handle only in a fume hood. |
| Stability | Moisture Sensitive | The benzylic bromide hydrolyzes to the alcohol in aqueous base. |
Experimental Protocols
Workflow Visualization
The following diagram outlines the two primary strategies for integrating this scaffold: Path A (On-Resin Displacement) and Path B (Solution Pre-functionalization).
Figure 1: Strategic workflow for utilizing the electrophilic scaffold in solid-phase library generation.
Protocol A: Resin Loading (Anchoring)
Objective: Immobilize the scaffold onto Rink Amide MBHA resin to generate a benzamide-linked library. Mechanism: Amide bond formation via carbodiimide activation.
Reagents:
-
Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)
-
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (3.0 equiv)
-
DIC (N,N'-Diisopropylcarbodiimide) (3.0 equiv)
-
HOBt (1-Hydroxybenzotriazole) (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Swelling: Place 500 mg of resin in a fritted syringe reactor. Swell in DCM (5 mL) for 30 min, then DMF (5 mL) for 15 min. Drain.
-
Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (
min). Wash with DMF ( ), DCM ( ), DMF ( ). Confirm deprotection via Kaiser Test (positive = blue). -
Activation: In a separate vial, dissolve the benzoic acid derivative (3 equiv) and HOBt (3 equiv) in minimum anhydrous DMF. Add DIC (3 equiv) and stir for 5 min to form the active ester.
-
Expert Insight: Do not use basic activators like HATU/DIEA at this stage if possible. Excess base can cause premature hydrolysis or dimerization of the benzylic bromide. DIC/HOBt is neutral and safer for the bromide.
-
-
Coupling: Transfer the activated solution to the resin. Shake at room temperature for 2–4 hours.
-
Washing: Drain and wash rapidly with DMF (
) and anhydrous DCM ( ).-
Critical: Do not use methanol or water in wash steps. The resin-bound bromide is reactive.
-
-
Validation: Perform a mini-cleavage on a few beads or an IR analysis (look for carbonyl stretch). Kaiser test should be negative (colorless).
Protocol B: On-Resin Nucleophilic Displacement ( )
Objective: Diversify the core by displacing the bromide with various amines.
Mechanism:
Reagents:
-
Resin-bound Bromide (from Protocol A)
-
Primary or Secondary Amine (5.0 – 10.0 equiv)
-
DIEA (Diisopropylethylamine) (5.0 equiv)
-
Solvent: DMSO/DMF (1:1 ratio preferred for
)
Step-by-Step Procedure:
-
Preparation: Swell the resin-bound bromide in DMF for 10 min.
-
Reaction Cocktail: Dissolve the amine (10 equiv) and DIEA (5 equiv) in DMSO/DMF (1:1).
-
Why DMSO? DMSO is a polar aprotic solvent that significantly enhances the rate of
reactions by solvating the cation, leaving the amine "naked" and more nucleophilic.
-
-
Displacement: Add cocktail to resin. Shake at room temperature.
-
Time:
-
Primary aliphatic amines: 1–2 hours.
-
Secondary amines / Anilines: 4–16 hours (heating to 40°C may be required for sterically hindered amines).
-
-
-
Scavenging (Optional): If the reaction is sluggish, add KI (0.1 equiv) as a catalyst (Finkelstein condition) to convert the bromide to the more reactive iodide in situ.
-
Washing: Drain. Wash extensively: DMF (
), DCM ( ), MeOH ( ), DCM ( ).-
Note: MeOH is safe now as the bromide is consumed.
-
Protocol C: Cleavage and Analysis
Objective: Release the final compound from the solid support.
Reagents:
Procedure:
-
Cocktail Preparation: Prepare 95% TFA / 2.5% TIS / 2.5%
. -
Incubation: Add cleavage cocktail to the dry resin. Shake for 2 hours.
-
Isolation: Filter resin and collect filtrate. Precipitate product in cold diethyl ether (
volume). Centrifuge and dry. -
Analysis: Analyze via LC-MS.
-
Expected Mass:
. -
NMR Check: Verify the disappearance of the
signal (~4.6 ppm) and appearance of (~3.8-4.2 ppm).
-
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Loading) | Hydrolysis of bromide during storage or coupling. | Use fresh reagents. Switch to anhydrous DMF. Avoid HATU/Base; use DIC/HOBt. |
| Incomplete Displacement | Steric hindrance from | Increase temperature to 50°C. Use DMSO as solvent. Add KI (catalytic). |
| By-product: Alcohol ( | Moisture in reagents or basic hydrolysis. | Ensure all solvents are anhydrous. Reduce reaction time with bases. |
| By-product: Dimerization | Cross-linking of amines on resin. | Ensure high excess of amine (minimum 5-10 equiv) to favor mono-substitution. |
References
-
Biosynth. 4-Bromo-3-(trifluoromethyl)benzoic acid - Product Data. Retrieved from
-
Sigma-Aldrich. 4-Bromo-3-(trifluoromethyl)benzoic acid Safety & Properties. Retrieved from
-
PubChem. Compound Summary for CID 24721390: 4-Bromo-3-(trifluoromethyl)benzoic acid. National Library of Medicine. Retrieved from
-
Google Patents. US20130079341A1 - Thieno (2, 3b) pyrazine compounds as b-raf inhibitors. (Demonstrates solution phase utility of the scaffold). Retrieved from
-
Organic Chemistry Portal. Synthesis of Isoindolinones. (Contextual reference for benzylic bromide cyclization chemistry). Retrieved from
Sources
Application Notes & Protocols: Leveraging 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid in Heterocyclic Synthesis
Introduction: The Strategic Importance of Fluorinated Building Blocks
In modern medicinal chemistry, the incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance critical pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid has emerged as a highly versatile and powerful building block for introducing this valuable moiety into complex molecular architectures.[3] Its trifunctional nature—a reactive benzylic bromide for alkylation, a tunable carboxylic acid for derivatization, and the influential trifluoromethyl group—provides a robust platform for the synthesis of diverse heterocyclic compounds, which are themselves fundamental scaffolds in numerous therapeutic agents.[3][4]
This guide provides an in-depth exploration of the reactivity and synthetic utility of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid. We will dissect its core reactivity, present detailed protocols for its application in constructing key heterocyclic systems like isoindolinones, and discuss its broader utility as a strategic alkylating agent for drug development professionals.
Section 1: Molecular Profile and Core Reactivity
The synthetic power of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid stems from its distinct functional domains. Understanding the interplay between these groups is critical for designing successful synthetic strategies.
-
The Bromomethyl Group (-CH₂Br): This is the primary reactive center for nucleophilic substitution. As a benzylic bromide, it is a potent electrophile, readily undergoing S_N2 reactions with a wide array of nucleophiles, including primary and secondary amines, alcohols, thiols, and sulfonamides. This functionality serves as the primary anchor point for constructing new carbon-heteroatom bonds.[5]
-
The Trifluoromethyl Group (-CF₃): This group is a strong electron-withdrawing substituent that significantly influences the molecule's electronic properties. Its presence enhances the lipophilicity of resulting compounds, which can improve membrane permeability and bioavailability.[1][6] Furthermore, the C-F bond's strength makes the -CF₃ group highly resistant to metabolic degradation, thereby increasing the half-life of drug candidates.[2]
-
The Carboxylic Acid Group (-COOH): This functional group offers a secondary site for modification. It can be converted into amides, esters, or acid chlorides, or it can participate directly in intramolecular cyclization reactions to form lactams and other ring systems.[6] Its acidity is also influenced by the electron-withdrawing nature of the adjacent trifluoromethyl group.
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C₉H₆BrF₃O₂ |
| Molecular Weight | 299.04 g/mol |
| Appearance | Typically a white to off-white solid |
| Primary Reactive Site | Bromomethyl group (-CH₂Br) |
| Key Modulating Group | Trifluoromethyl group (-CF₃) |
| Secondary Reactive Site | Carboxylic acid group (-COOH) |
General Reactivity Pathway
The primary synthetic utility involves the alkylation of a nucleophile (Nu-H) at the benzylic position, followed by potential subsequent reactions involving the carboxylic acid.
Caption: Core reactivity workflow of the title compound.
Section 2: Core Application: Synthesis of Isoindolinone Scaffolds
Isoindolinones are a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[7][8] Their synthesis often involves the formation of a five-membered lactam ring fused to a benzene ring. 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is an excellent precursor for constructing substituted isoindolinones, particularly through a base-mediated intramolecular cyclization of an intermediate amide.
The general strategy involves an initial amidation of the carboxylic acid with a primary amine, followed by an intramolecular S_N2 reaction where the newly formed amide nitrogen attacks the benzylic bromide, closing the ring.
Experimental Protocol 1: One-Pot Synthesis of N-Substituted 6-(Trifluoromethyl)isoindolin-1-ones
This protocol describes a reliable one-pot method for synthesizing N-alkyl or N-aryl isoindolinones starting from 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid and a primary amine.
Reaction Scheme Visualization
Caption: Two-step logical flow for isoindolinone synthesis.
Materials and Reagents
| Component | Role | Typical Molar Equivalents | Example |
| 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid | Starting Material | 1.0 | - |
| Primary Amine (e.g., Benzylamine) | Nucleophile | 1.1 - 1.2 | Benzylamine |
| HBTU (or similar coupling agent) | Amide Coupling Reagent | 1.2 | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| DIPEA | Non-nucleophilic Base | 2.0 - 3.0 | N,N-Diisopropylethylamine |
| Potassium Carbonate (K₂CO₃) | Base for Cyclization | 2.0 - 2.5 | Anhydrous K₂CO₃ |
| Anhydrous DMF or Acetonitrile | Reaction Solvent | - | N,N-Dimethylformamide |
Step-by-Step Methodology
-
Flask Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid (1.0 eq.) and dissolve it in anhydrous DMF.
-
Amide Coupling: Add the primary amine (1.1 eq.), HBTU (1.2 eq.), and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the amide intermediate by Thin Layer Chromatography (TLC).
-
Causality Insight: HBTU is an efficient coupling agent that activates the carboxylic acid, facilitating rapid amide bond formation at room temperature while minimizing side reactions. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.
-
-
Cyclization: Once the amide formation is complete (as indicated by TLC), add anhydrous potassium carbonate (2.0 eq.) directly to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the disappearance of the intermediate and the formation of the isoindolinone product by TLC.[7]
-
Causality Insight: Heating provides the necessary activation energy for the intramolecular S_N2 reaction. K₂CO₃ is a suitable base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to attack the benzylic bromide and displace the bromide ion, leading to ring closure.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-substituted 6-(trifluoromethyl)isoindolin-1-one.
Section 3: Versatile N-Alkylation of Heterocyclic Cores
Beyond intramolecular cyclizations, 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid is an exceptional reagent for the direct N-alkylation of existing heterocyclic systems.[9] This approach is highly valuable in drug discovery for modifying lead compounds, where the introduction of the 4-(carboxy)-2-(trifluoromethyl)benzyl moiety can significantly improve a molecule's therapeutic profile.
Experimental Protocol 2: General Procedure for N-Alkylation of Nitrogen Heterocycles
This protocol provides a general and robust method for the N-alkylation of common heterocycles such as indoles, pyrazoles, imidazoles, and sulfonamides.
Materials and Reagents
| Component | Role | Typical Molar Equivalents | Example |
| Nitrogen Heterocycle | Starting Material | 1.0 | Indole, Pyrazole |
| 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid | Alkylating Agent | 1.0 - 1.1 | - |
| Base | Deprotonating Agent | 1.5 - 2.0 | K₂CO₃, Cs₂CO₃, or NaH |
| Anhydrous DMF or Acetonitrile | Reaction Solvent | - | Acetonitrile |
Step-by-Step Methodology
-
Flask Preparation: To a dry round-bottom flask under an inert atmosphere, add the nitrogen-containing heterocycle (1.0 eq.) and the chosen anhydrous solvent (e.g., Acetonitrile).
-
Deprotonation: Add the base (e.g., K₂CO₃, 1.5 eq.). Stir the mixture at room temperature for 30 minutes to allow for the deprotonation of the heterocyclic nitrogen.[10] For less acidic N-H bonds (like in some amides), a stronger base like sodium hydride (NaH) in THF at 0 °C may be required.[11]
-
Causality Insight: The N-H proton of many heterocycles is acidic enough to be removed by a moderately strong base like potassium carbonate. This generates the corresponding anion, which is a much stronger nucleophile than the neutral heterocycle, ensuring an efficient S_N2 reaction. Cesium carbonate (Cs₂CO₃) is often used to accelerate reactions due to the "cesium effect."
-
-
Alkylation: Add a solution of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid (1.05 eq.) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-70 °C for 4-16 hours. The optimal temperature depends on the nucleophilicity of the heterocycle. Monitor the reaction progress by TLC.[9]
-
Work-up: After completion, cool the mixture and filter off the inorganic salts. If DMF was used, partition the filtrate between ethyl acetate and water.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-alkylated heterocycle.
Safety Precautions
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a benzylic bromide and should be handled with care. As with other alkylating agents, it is considered a lachrymator and is irritating to the skin, eyes, and respiratory tract.[12] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
References
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). scirp.org. [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). PubMed Central (PMC). [Link]
-
Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process. PubMed Central (PMC). [Link]
-
Innate C-H trifluoromethylation of heterocycles. PubMed Central (PMC). [Link]
-
4-Bromo-3-(trifluoromethyl)benzoic. ChemBK. [Link]
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Exploring the Applications of 3-(Bromomethyl)benzoic Acid in Chemical Research. (2026). Autechindustry. [Link]
-
Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. (2026). Autechindustry. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. [Link]
-
Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. PubMed Central (PMC). [Link]
-
4-Bromo-3-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 24721390. PubChem. [Link]
-
Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
A New Synthesis of Benzo[f]isoindole-4,9-diones by Radical Alkylation and Bromomethylation of 1,4-Naphthoquinones. ResearchGate. [Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central (PMC). [Link]
-
A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. Beilstein Journals. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid by Recrystallization
Welcome to the technical support center for the purification of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful recrystallization of this important synthetic intermediate.
Introduction
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount for the success of subsequent reactions. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities.[2] This guide will walk you through the process, highlighting critical steps and providing solutions to common challenges.
Core Principles of Recrystallization
The success of recrystallization hinges on the principle that the solubility of a solid in a solvent generally increases with temperature.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[4] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent or an inappropriate solvent choice.
-
Solution:
-
Incremental Solvent Addition: Ensure you are adding the hot solvent portion-wise to the point of saturation. Avoid adding too much solvent at once, as this will lead to poor recovery.[6]
-
Solvent Selection: 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is generally soluble in polar organic solvents like ethanol, ether, and chloroform.[7] If you are using a non-polar solvent, consider switching to a more polar one. A mixed solvent system (e.g., ethanol/water) can also be effective.
-
Temperature: Confirm that the solvent is at or near its boiling point to maximize solubility.[4]
-
Problem 2: The compound "oils out" instead of forming crystals.
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Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.
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Solution:
-
Lower the Cooling Temperature: If using a high-boiling point solvent, try a solvent with a lower boiling point.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[8]
-
Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[8]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[9]
-
Problem 3: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, or the solution is supersaturated.
-
Solution:
-
Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8]
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.
-
Scratching: As mentioned previously, scratching the inner surface of the flask can initiate crystal growth.[9]
-
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility of the compound.[9]
-
Problem 4: The recrystallized product has a low melting point or a broad melting range.
-
Possible Cause: The product is still impure.
-
Solution:
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
Wash the Crystals: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[6]
-
Consider Impurities: The synthesis of similar compounds like 4-bromomethylbenzoic acid often involves N-bromosuccinimide (NBS).[10] A potential byproduct is succinimide, which is soluble in water. A water wash of the crude product before recrystallization might be beneficial if this is a likely impurity. Unreacted starting materials are also common impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid?
A1: While specific solubility data is not widely published, a good starting point is to test polar organic solvents such as ethanol, methanol, or ethyl acetate.[7] A mixed solvent system, like ethanol-water or toluene-heptane, can also be very effective.[11] The ideal solvent will show a significant increase in solubility for your compound between room temperature and the solvent's boiling point.
Q2: How do I perform a solvent selection test?
A2:
-
Place a small amount of your crude compound (around 20-30 mg) into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature. The compound should dissolve completely in a minimal amount of the hot solvent.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals.
Q3: What are the expected physical properties of pure 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid?
A3: Pure 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid should be a white crystalline solid.[7] Its melting point is reported to be in the range of 105-110 °C.[7] A sharp melting point within this range is a good indicator of high purity.
Q4: How can I assess the purity of my recrystallized product?
A4:
-
Melting Point Analysis: A sharp melting point close to the literature value is a primary indicator of purity.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product. The pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities. For quantitative NMR (qNMR), an internal standard can be used to determine the exact purity.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting and quantifying impurities.[13]
Experimental Protocol: Recrystallization of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid
This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally.
Materials:
-
Crude 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid
-
Recrystallization solvent (e.g., ethanol, or a mixture like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
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Glass stirring rod
Procedure:
-
Dissolution: Place the crude 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid in an Erlenmeyer flask. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the crude material in small portions, with swirling, until the solid just dissolves.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[8] Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[6]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The final product can be further dried in a desiccator or a vacuum oven at a temperature well below its melting point.
Visualizing the Workflow
Caption: Recrystallization Workflow Diagram
Data Presentation
Table 1: Solvent Selection Guide for Aromatic Carboxylic Acids
| Solvent Class | Examples | Suitability for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid |
| Alcohols | Methanol, Ethanol | Good starting point. The compound is likely soluble in hot alcohols and less soluble when cold.[7] |
| Esters | Ethyl acetate | Another good option, offering a different polarity profile. |
| Aromatic Hydrocarbons | Toluene | Can be effective, especially in a mixed solvent system with a non-polar solvent like heptane or hexane.[15] |
| Halogenated Solvents | Dichloromethane, Chloroform | The compound is soluble, but the solubility difference between hot and cold may not be ideal for high recovery.[7] |
| Ethers | Diethyl ether, THF | May be too good of a solvent, leading to low recovery.[7] |
| Ketones | Acetone | Similar to esters, a viable option to test. |
| Water | H₂O | Likely has low solubility due to the large organic structure, but could be used as an anti-solvent with a soluble solvent like ethanol.[9][11] |
References
-
ChemBK. (2024, April 9). 4-Bromo-3-(trifluoromethyl)benzoic. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization1. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]
- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
PMC - NIH. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]
-
BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Retrieved from [Link]
- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
-
Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]
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preventing decomposition of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid
Welcome to the technical support center for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and utilizing this versatile reagent. Here, we address common challenges related to the stability and decomposition of this compound, offering scientifically grounded explanations and practical, field-proven solutions to ensure the integrity of your experiments.
Introduction: Understanding the Reactivity of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique combination of reactive functional groups. The presence of a bromomethyl group provides a site for nucleophilic substitution, while the trifluoromethyl group can significantly influence the biological activity and physicochemical properties of the target molecules.[1] However, the very features that make this compound useful also contribute to its potential instability. The primary modes of decomposition are hydrolysis, photodecomposition, and thermal degradation. Understanding the mechanisms behind these pathways is crucial for preventing unwanted side reactions and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: My latest batch of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid shows impurities upon analysis. What are the likely degradation products?
The most common degradation product is 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid, formed via hydrolysis of the reactive bromomethyl group. In the presence of alcohols (e.g., methanol, ethanol) as solvents, the corresponding ethers, such as 4-(methoxymethyl)-3-(trifluoromethyl)benzoic acid, can also be formed. Another potential impurity, arising from the manufacturing process or degradation, is 1,2-bis(4-carboxy-2-(trifluoromethyl)phenyl)ethane, a homocoupling product.
Q2: I've noticed a decrease in the purity of the compound after storing it for a few weeks. What are the optimal storage conditions?
To minimize decomposition, 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermal decomposition and hydrolysis. |
| Light | In an amber or opaque vial | Prevents photodecomposition, as benzylic bromides can be light-sensitive. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Minimizes contact with atmospheric moisture, thereby preventing hydrolysis. |
| Container | Tightly sealed container | Prevents the ingress of moisture. |
Q3: Can I use protic solvents like methanol or water in my reaction with this compound?
While it may be necessary for certain reaction protocols, using protic solvents, especially nucleophilic ones like methanol and water, increases the risk of solvolysis, leading to the formation of 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid or the corresponding ether. If a protic solvent is unavoidable, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere to minimize moisture. The reaction should also be conducted at the lowest effective temperature and for the shortest possible duration.
Q4: How does the pH of the reaction medium affect the stability of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid?
The stability of the compound can be significantly influenced by pH. Under basic conditions, the carboxylate anion is formed, which can act as an intramolecular nucleophile, accelerating the displacement of the bromide. This process is known as neighboring group participation.[2] Acidic conditions may suppress the ionization of the carboxylic acid, potentially slowing this specific decomposition pathway. However, strong acidic conditions can promote other degradation pathways. Therefore, maintaining a neutral or slightly acidic pH is generally advisable when working with this compound in aqueous or protic environments.
Troubleshooting Guides
Problem 1: Rapid Decomposition Observed in Solution
Symptoms:
-
Disappearance of the starting material in your reaction mixture, as monitored by TLC or LC-MS, even before the addition of other reagents.
-
Formation of a major byproduct corresponding to the mass of 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid.
Root Causes and Solutions:
| Root Cause | Proposed Solution | Experimental Protocol |
| Moisture in the solvent | Use anhydrous solvents and handle under an inert atmosphere. | 1. Dry the solvent using appropriate drying agents (e.g., molecular sieves, sodium sulfate). 2. Set up the reaction under a positive pressure of argon or nitrogen. 3. Use oven-dried glassware. |
| Neighboring group participation | Convert the carboxylic acid to an ester prior to the reaction. | 1. Esterify the carboxylic acid using standard methods (e.g., Fischer esterification). 2. Purify the resulting ester. 3. Perform the desired reaction on the bromomethyl group. 4. If necessary, hydrolyze the ester back to the carboxylic acid in a subsequent step. |
| Elevated temperature | Conduct the reaction at a lower temperature. | 1. If the reaction is sluggish at room temperature, consider cooling it to 0°C or below. 2. Monitor the reaction progress closely to find the optimal balance between reaction rate and decomposition. |
Problem 2: Inconsistent Reaction Yields
Symptoms:
-
Significant variability in product yield from batch to batch.
-
Presence of multiple unidentified byproducts in the crude reaction mixture.
Root Causes and Solutions:
| Root Cause | Proposed Solution | Analytical Workflow |
| Degradation of the starting material | Assess the purity of the 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid before each use. | 1. HPLC Analysis: Use a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) to check for the presence of more polar impurities like the hydrolysis product.[3] 2. ¹H NMR Spectroscopy: Check for the appearance of a singlet around 4.7 ppm (indicative of the -CH₂OH of the hydrolysis product) and a decrease in the intensity of the singlet around 4.9 ppm (corresponding to the -CH₂Br). |
| Photodecomposition | Protect the reaction from light. | 1. Wrap the reaction vessel in aluminum foil. 2. Work in a fume hood with the sash lowered and the lights turned off if possible. |
| Incompatible reagents | Ensure that all reagents are compatible with the benzylic bromide functionality. | 1. Avoid strong bases if possible, as they can promote elimination or hydrolysis. 2. Be cautious with strong nucleophiles that may react preferentially with the bromomethyl group if it is not the intended reaction site. |
Mechanistic Insights: Decomposition Pathways
To effectively prevent the degradation of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, it is essential to understand the underlying chemical mechanisms.
Hydrolysis: The Role of Neighboring Group Participation
The primary decomposition pathway in the presence of water or other nucleophiles is the hydrolysis of the bromomethyl group. The rate of this reaction is significantly enhanced by the presence of the ortho-carboxylic acid group. The carboxylate anion, formed under neutral or basic conditions, can act as an intramolecular nucleophile, attacking the benzylic carbon to form a five-membered lactone intermediate (a phthalide derivative). This intermediate is then rapidly hydrolyzed to yield the final product, 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid.
Caption: Mechanism of accelerated hydrolysis via neighboring group participation.
Photodecomposition
Benzylic halides are susceptible to photodecomposition upon exposure to UV light. This process typically involves the homolytic cleavage of the carbon-bromine bond to generate a benzylic radical and a bromine radical. These highly reactive species can then undergo a variety of secondary reactions, including dimerization, hydrogen abstraction from the solvent, or reaction with oxygen, leading to a complex mixture of byproducts.
Caption: General pathway for the photodecomposition of the benzylic bromide.
Summary of Best Practices
To ensure the successful use of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid in your research, please adhere to the following recommendations:
-
Procurement and Storage:
-
Purchase from a reputable supplier and request a certificate of analysis to confirm initial purity.
-
Upon receipt, store immediately at 2-8°C in a tightly sealed, light-proof container under an inert atmosphere.
-
-
Handling:
-
Use in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
-
Minimize exposure to atmospheric moisture by using dry solvents and an inert atmosphere.
-
Protect from light during both storage and reaction.
-
-
Experimental Design:
-
Whenever possible, use aprotic solvents.
-
If protic solvents are necessary, use anhydrous grades and conduct the reaction at low temperatures.
-
Consider protecting the carboxylic acid group as an ester to prevent neighboring group participation.
-
Monitor the purity of your starting material regularly, especially for older batches.
-
By implementing these preventative measures and utilizing the troubleshooting guides provided, you can mitigate the risks of decomposition and ensure the integrity and reproducibility of your experimental outcomes.
References
- Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry, 2016.
- The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 2019.
- Fluorine-18 Labelled Building Blocks for PET Tracer Synthesis. VU University Press, 2013.
- A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
- Separation of Benzoic acid, 4-(bromomethyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Efficient Photodecarboxylation of Trifluoromethyl‐substituted Phenylacetic and Mandelic Acids. Photochemistry and Photobiology, 2005.
- Mechanism of solvolyses of substituted benzyl bromides in 80% ethanol.
- 41st Report of the TSCA Interagency Testing Committee to the Administrator of the Environmental Protection Agency. U.S. Environmental Protection Agency, 1998.
- Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 2019.
- Neighboring Group Particip
- Reactions at the Benzylic Position. Chemistry Steps, 2019.
- Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Chemical Reviews, 2016.
- Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of the Chilean Chemical Society, 2016.
- Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol.
- A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
- Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines.
- Study of Industrial Data on Candidate Chemicals for Testing: Research Report No. 1, Final Report. U.S. Environmental Protection Agency, 1977.
- Effect of the Substituent in the Benzylation of Piperazine. Asian Journal of Chemistry, 2007.
- The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. Journal of Applied Bacteriology, 1989.
- Reactions
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2008.
- 4-Fluoro-3-(trifluoromethyl)benzoic acid. Chem-Impex.
- 4-Bromo-3-(trifluoromethyl)benzoic acid. Sigma-Aldrich.
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- Reactions at Benzylic Positions: Videos & Practice Problems. Pearson.
- 4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid. Benchchem.
- Solvents and Solvent Effects in Organic Chemistry (Third Edition). Wiley-VCH, 2003.
- N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 2017.
- Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate.
- Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002.
- Photochemical Access to Trifluoromethylated Benzofuranols via 1,6‐Hydrogen Atom Transfer.
- Effect of pH on the Stability and Processing of Aqueous BaTiO3 Suspension with PAA. Journal of the American Ceramic Society, 1993.
- Preparations of C-Nitroso Compounds. Chemical Reviews, 2004.
Sources
optimizing solvent conditions for reactions with 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid
Optimization Guide for Solvent Systems & Reaction Conditions[1]
Reagent Profile
-
Compound: 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid[1][2][3][4]
-
Key Reactivity: Benzylic Bromide (Electrophile) + Carboxylic Acid (Proton Donor/Nucleophile)[1]
-
Critical Feature: The ortho-trifluoromethyl (
) group exerts a strong electron-withdrawing effect (EWG) while adding steric bulk near the reactive benzylic center.[1]
Module 1: Solvent Compatibility Matrix
The "Solubility vs. Reactivity" Paradox
This molecule presents a dual-solubility challenge: the carboxylic acid moiety requires polarity for dissolution, while the benzylic bromide is lipophilic and sensitive to solvolysis (hydrolysis) in protic media.
| Solvent Class | Examples | Solubility Performance | Reactivity Impact ( | Recommendation |
| Polar Aprotic | DMF, DMSO, NMP | Excellent. Dissolves both the neutral acid and its salts.[1] | High. Solvates cations ( | Primary Choice. Best for substitutions with azides, amines, or thiolates.[1] |
| Polar Protic | Methanol, Ethanol | Good. | Low / Risky. High risk of solvolysis (ether formation).[1] H-bonding cages the nucleophile, slowing | Avoid unless performing specific solvolysis or esterification.[1] |
| Ethers | THF, 1,4-Dioxane | Moderate. May require gentle heating.[1] | Moderate. Good balance for stability, but reaction rates are slower than in DMF.[1] | Secondary Choice. Good for reactions requiring easy workup (volatile).[1] |
| Chlorinated | DCM, Chloroform | Variable. Often poor for the salt form (carboxylate).[1] | Low. Poor solvation of ionic nucleophiles.[1] | Use only for Friedel-Crafts or acid-chloride formation steps.[1] |
⚠️ Critical Warning: The "Ortho" Effect
The
-
Steric Hindrance: It physically blocks the backside attack trajectory required for
mechanisms.[1] -
Electronic Activation: It pulls electron density, making the benzylic carbon more electrophilic.[1] Result: You need a highly polar aprotic solvent (like DMF) to overcome the steric barrier by maximizing the energy of the nucleophile.
Module 2: Protocol Optimization (Step-by-Step)
Workflow: Nucleophilic Substitution (e.g., with Amines/Azides)[1][6][7]
1. Solvent Preparation (The "Dry" Rule)
-
Why: The electron-deficient benzyl bromide is highly susceptible to hydrolysis by trace water, forming the benzyl alcohol impurity.
-
Action: Use anhydrous DMF or THF (water content < 50 ppm).[1] If using older solvent stocks, add activated 3Å molecular sieves 24 hours prior.[1]
2. Base Selection & Stoichiometry
-
The Trap: The molecule contains a carboxylic acid (
).[1] -
Correction: You must account for the acidic proton.
-
If using a neutral nucleophile (e.g., amine): Use >2.0 equivalents of amine (one to react, one to neutralize the acid) or add an auxiliary base like DIPEA.
-
If using an anionic nucleophile (e.g.,
): Use 1.1 equivalents of base (like ) to deprotonate the acid first, ensuring the substrate is soluble as the carboxylate salt.
-
3. Temperature Control
-
Standard: Start at 0°C , then warm to RT .
-
Optimization: Due to the steric bulk of the
group, if conversion is <50% after 4 hours, heat to 40-50°C . -
Danger Zone: Do not exceed 80°C in DMF; this risks dimerization (ester formation between two substrate molecules) or decomposition.[1]
Module 3: Troubleshooting & Diagnostics[1]
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired substitution and common side reactions based on solvent choice.
Caption: Decision tree showing how solvent choice dictates the competition between productive substitution (
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield + Alcohol Impurity | Solvent contained water (Hydrolysis).[1] | Switch to anhydrous DMF/THF.[1] Keep reaction under |
| Starting Material Stalled | Steric hindrance from ortho- | 1. Increase temperature to 40°C.2. Add a phase transfer catalyst (e.g., TBAB) if using a biphasic system.[1] |
| Insoluble Precipitate | Formation of insoluble carboxylate salts.[1] | Switch base from |
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Acetone as a solvent for substitution reactions? A: Yes, Acetone is an excellent polar aprotic solvent (Finkelstein conditions).[1] However, the carboxylic acid moiety of this specific reagent may have limited solubility in cold acetone. If you observe a suspension, switch to Acetonitrile (MeCN) or add a small percentage of DMF (5-10%) to the acetone to aid solubility.[1]
Q2: Why is the reaction slower than with unsubstituted benzyl bromide?
A: This is due to the steric effect of the
Q3: How do I remove DMF during workup without crashing out the acid product? A: DMF is difficult to rotovap.
-
Protocol: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .[1] Wash copiously with 5% LiCl (aq) or water.[1] The product (benzoic acid derivative) will stay in the organic layer if the pH is acidic (wash with dilute HCl if necessary to reprotonate the acid).
-
Note: Do not use basic washes (like
) immediately, or you will extract your product into the aqueous layer.[1]
References
-
PubChem. (n.d.).[1] 4-Bromo-3-(trifluoromethyl)benzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved February 2, 2026, from [Link]
-
Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent polarity and
acceleration). -
Streitwieser, A. (1962).[1] Solvolytic Displacement Reactions. McGraw-Hill.[1] (Foundational text on benzyl halide solvolysis mechanisms).
Sources
Technical Support Center: Synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid Derivatives
Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Wohl-Ziegler Bromination & Downstream Processing
Executive Summary: The "Deactivated" Challenge
You are likely here because the synthesis of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid is failing at one of three critical junctures: solubility, radical initiation, or purification.[1]
Unlike simple toluene bromination, the trifluoromethyl (
-
Electronic Deactivation: The strongly electron-withdrawing
group destabilizes the benzylic radical intermediate, significantly slowing the hydrogen abstraction step compared to standard toluene derivatives. -
Solubility: The free carboxylic acid is often insoluble in the non-polar solvents required for radical bromination (e.g.,
, Heptane, PhCl), necessitating a protection strategy that does not interfere with the highly reactive benzylic bromide later.[1]
This guide provides a self-validating workflow to navigate these pitfalls, prioritizing the tert-Butyl Ester Route to avoid the "hydrolysis trap" common with methyl esters.
Module 1: Strategic Precursor Selection
User Report: "I used the methyl ester, but when I tried to hydrolyze it back to the acid, I lost my bromine."
Diagnosis: You encountered the Hydrolysis Trap . Benzylic bromides are potent electrophiles. Standard basic hydrolysis (
The Solution: The tert-Butyl Ester Strategy Switching to a tert-butyl ester allows for acidic cleavage (TFA) under anhydrous conditions, which preserves the sensitive benzylic bromide.
| Feature | Methyl Ester Route (High Risk) | tert-Butyl Ester Route (Recommended) |
| Solubility | Excellent | Excellent |
| Bromination | Works well | Works well |
| Deprotection | Risky: Requires aqueous base ( | Safe: Requires anhydrous Acid (TFA).[1] Preserves Br. |
| Purification | Column/Crystallization | Column/Crystallization |
Module 2: Optimized Experimental Protocol
Step 1: The Wohl-Ziegler Bromination
Target: 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid tert-butyl ester
Safety Note:
Reagents:
-
Substrate: tert-butyl 4-methyl-3-(trifluoromethyl)benzoate (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv - Strict Control)[1]
-
Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 - 0.10 equiv )[1]
-
Solvent: Trifluorotoluene (
-trifluorotoluene) [0.2 M][1]
Protocol:
-
Purify NBS: Ensure NBS is white. If yellow, it contains free
/HBr which promotes side reactions.[1] Recrystallize from water if necessary and dry thoroughly. -
Setup: Flame-dry a round-bottom flask. Add Substrate, NBS, and Solvent.[2][3][4][5]
-
Degas: Sparge with Argon/Nitrogen for 10 minutes (Oxygen quenches radicals).
-
Initiation: Add Initiator. Heat to reflux (
for PhCF3).[1]-
Visual Cue: The dense NBS solid at the bottom will gradually convert to low-density succinimide floating at the top.
-
-
Monitoring: Check by HPLC/NMR every hour. The
group slows the reaction; it may take 4-12 hours.-
Stop Condition: Stop when conversion >95% or if bis-brominated impurity starts appearing (>5%).[1] Do not chase 100% conversion at the cost of over-bromination.
-
-
Workup: Cool to
to precipitate succinimide. Filter. Concentrate filtrate.[6]
Step 2: Purification (The Silica Killer)
Issue: Benzylic bromides degrade on acidic silica gel. Fix:
-
Option A (Crystallization): Dissolve crude in minimum hot Hexane/EtOAc (9:1).[1] Cool slowly.
-
Option B (Buffered Silica): If chromatography is needed, pre-treat the silica column with 1% Triethylamine (
) in Hexane to neutralize acidity.[1] Elute rapidly.
Step 3: Deprotection (Acidic Cleavage)
Protocol:
-
Dissolve purified ester in DCM:TFA (2:1) .
-
Stir at Room Temp for 1-3 hours.
-
Monitor: TLC will show disappearance of the ester.
-
Workup: Concentrate in vacuo. Co-evaporate with Toluene (
) to remove residual TFA. -
Result: Pure Free Acid with Bromide intact.
Module 3: Visual Workflows
Figure 1: Synthetic Strategy Flowchart
Caption: Comparative workflow showing the "Hydrolysis Trap" of the methyl ester route versus the stability of the tert-butyl route.
Module 4: Troubleshooting & FAQs
Ticket #101: "The reaction is stalled at 50% conversion."
Diagnosis: Radical chain termination or insufficient energy.
-
Cause: The
group destabilizes the radical, making the H-abstraction activation energy high. -
Fix 1 (Temperature): Ensure you are at a vigorous reflux.[1] If using DCM (
), it is too cold. Switch to Trifluorotoluene ( ) or Chlorobenzene ( ) . -
Fix 2 (Initiator): Add a second portion of initiator (0.05 eq) after 4 hours. AIBN has a half-life; it may be depleted.
Ticket #102: "I have a large 'gem-dibromide' impurity."
Diagnosis: Over-bromination.
-
Cause: Benzylic bromides are more reactive toward radical abstraction than the starting toluene because the bromine stabilizes the new radical.
-
Fix:
-
Stoichiometry: Never exceed 1.05 equiv of NBS.
-
Inverse Addition: For very sensitive substrates, add the NBS portion-wise over 1 hour rather than all at once.
-
Stop Early: Stop the reaction at 90-95% conversion. It is easier to separate starting material (non-polar) than the dibromide (similar polarity to product).[1]
-
Ticket #103: "My product turned into a black tar on the column."
Diagnosis: Acid-catalyzed decomposition.
-
Mechanism: Silica gel is slightly acidic. Benzylic bromides can eliminate HBr or hydrolyze to alcohols on the column, generating more acid (autocatalytic decomposition).[1]
-
Fix: Pre-wash your silica column with 1% Triethylamine/Hexane . This neutralizes the acid sites. Alternatively, use Neutral Alumina .[1]
Figure 2: Troubleshooting Decision Tree
Caption: Logic tree for diagnosing common failures in Wohl-Ziegler bromination.
References
-
Wohl-Ziegler Reaction Mechanism & Kinetics
-
Solvent Effects & Alternatives to CCl4
-
Deprotection of t-Butyl Esters
-
Silica Gel Decomposition of Benzylic Halides
-
Substrate Data
Sources
- 1. rsc.org [rsc.org]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 8. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Methyl-3-(trifluoromethyl)benzoic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
Technical Support Center: Suzuki Coupling of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura coupling reactions involving 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet challenging building block. Here, we address common issues and provide in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What is the fundamental role of the base in a Suzuki coupling reaction, and why is it so critical for my specific substrate?
Answer:
The base in a Suzuki-Miyaura coupling is not merely a pH adjuster; it is a crucial mechanistic component. Its primary role is to activate the organoboron species (boronic acid or ester) to facilitate the rate-determining transmetalation step of the catalytic cycle. The base reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex). This increased nucleophilicity accelerates the transfer of the organic group from the boron atom to the palladium(II) center.[1][2]
For a substrate as complex as 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid, the choice of base is paramount due to the presence of multiple reactive sites:
-
Carboxylic Acid: The acidic proton of the carboxylic acid will react with the base. This can lead to several complications, including catalyst deactivation and solubility issues.
-
Benzylic Bromide: This functional group is susceptible to nucleophilic attack, which can be exacerbated by certain bases, leading to undesired side products.
-
Aryl Bromide: This is the intended site of the Suzuki coupling.
A judicious choice of base is therefore essential to selectively promote the desired reaction while minimizing side reactions.
Question 2: I am observing low to no yield in my Suzuki coupling with 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield with this substrate is a common challenge, often attributable to the interference of the carboxylic acid functionality.
Primary Cause: Catalyst Deactivation by the Carboxylate
The carboxylate anion, formed upon deprotonation of the carboxylic acid by the base, can coordinate to the palladium center. This coordination can stabilize the palladium(II) intermediate, hindering the subsequent steps of the catalytic cycle and effectively deactivating the catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Detailed Troubleshooting Steps:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Suzuki coupling. This eliminates the issue of carboxylate-induced catalyst deactivation. The ester can be easily hydrolyzed post-coupling to regenerate the carboxylic acid.
-
Optimize the Base for the Free Acid: If protecting the carboxylic acid is not feasible, a careful selection of the base is critical.
-
Weak Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good starting points.
-
Potassium Phosphate (K₃PO₄): This base is known to be effective in challenging Suzuki couplings and can be a good option.
-
Cesium Fluoride (CsF): In some cases, particularly with base-sensitive functional groups, CsF can be an effective and mild base.
-
-
Solvent Considerations: The choice of solvent can influence the solubility of the base and the substrate, thereby affecting the reaction rate. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.
Question 3: How do I prevent side reactions at the benzylic bromide position?
Answer:
The benzylic bromide is a reactive electrophile that can compete with the aryl bromide for reaction with the palladium catalyst or undergo nucleophilic substitution.
Chemoselectivity: Aryl Bromide vs. Benzylic Bromide
The desired reaction is the oxidative addition of the palladium(0) catalyst to the C(sp²)–Br bond of the aromatic ring. However, oxidative addition to the C(sp³)–Br bond of the benzylic bromide can also occur. The selectivity is influenced by the electronic properties of the palladium catalyst, which is dictated by its ligands.
-
Ligand Choice: The choice of phosphine ligand is critical for directing the selectivity.
-
Bulky Ligands: More sterically demanding ligands, such as tri-tert-butylphosphine ((t-Bu)₃P) or Buchwald-type ligands (e.g., SPhos, XPhos), tend to favor oxidative addition at the less hindered aryl bromide position.
-
Less Hindered Ligands: Less sterically hindered ligands, like triphenylphosphine (PPh₃), might show less selectivity and could lead to a mixture of products.
-
Potential Side Reactions and Mitigation:
| Side Reaction | Cause | Mitigation Strategy |
| Benzylic Coupling | Oxidative addition at the C(sp³)–Br bond. | Use a bulky phosphine ligand. |
| Hydrolysis | Reaction with hydroxide ions from strong bases or water. | Use non-aqueous conditions or milder, less nucleophilic bases like K₂CO₃ or CsF. |
| Homocoupling | Reaction of two molecules of the starting material. | Ensure efficient stirring and slow addition of reagents if necessary. |
Question 4: Can you provide a recommended starting protocol for the Suzuki coupling of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid (as the methyl ester)?
Answer:
The following protocol outlines a robust starting point for the Suzuki coupling of the methyl ester of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid.
Step 1: Esterification of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid
-
Dissolve 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the mixture for 4-6 hours until TLC or LC-MS indicates complete conversion to the methyl ester.
-
Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester, which can often be used without further purification.
Step 2: Suzuki-Miyaura Coupling
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Linker Selection for Solid-Phase Synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker is a critical determinant of success, influencing everything from loading efficiency to the final yield and purity of the target molecule. This guide provides an in-depth comparison of common linkers for the immobilization of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, a versatile building block in medicinal chemistry. We will delve into the mechanistic nuances of linker chemistry, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions for your synthesis campaigns.
The Strategic Importance of Linker Selection
The linker is more than a mere anchor to the solid support; it is a strategic tool that dictates the conditions under which your molecule is tethered and ultimately cleaved. For a molecule like 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, the presence of an electron-withdrawing trifluoromethyl group and a sterically demanding substituent ortho to the carboxylic acid presents unique challenges and considerations for linker attachment and cleavage. An ideal linker should offer:
-
High Loading Efficiency: Quantitative attachment of the initial building block.
-
Stability: Robustness to the reaction conditions employed during the synthetic sequence.
-
High-Yield Cleavage: Efficient release of the final product under conditions that do not compromise its integrity.
This guide will focus on a comparative analysis of three primary linker strategies: the classic Wang and Merrifield resins, and the highly acid-labile 2-Chlorotrityl Chloride (2-CTC) resin, a valuable alternative for sensitive substrates.
Comparative Analysis of Linker Performance
The selection of a linker is fundamentally a balance between the desired cleavage conditions and the stability required during synthesis. The properties of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid, particularly the steric hindrance around the carboxyl group, can significantly impact the efficiency of its attachment to the resin.
| Linker/Resin | Attachment Chemistry | Cleavage Conditions | Advantages | Disadvantages | Suitability for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid |
| Wang Resin | Esterification (DCC/DMAP or similar) | 50-95% TFA in DCM[1][2] | Mild cleavage conditions, compatible with Fmoc chemistry.[1][3] | Loading can be challenging for sterically hindered acids; risk of racemization. | Moderate. Loading may require optimization due to steric hindrance. The mild cleavage is advantageous. |
| Merrifield Resin | Nucleophilic displacement (Cesium salt method) | Anhydrous HF or TFMSA[3][4] | Robust and stable to a wide range of reagents. | Harsh cleavage conditions can degrade sensitive molecules.[3] | Low to Moderate. The robust nature is beneficial, but the harsh cleavage conditions may not be ideal for all subsequent applications of the product. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Direct reaction with the carboxylic acid | Very mild acid (e.g., 1% TFA in DCM)[5][6] | High loading efficiency for hindered acids, minimizes racemization, very mild cleavage.[5][6] | More expensive than Wang or Merrifield resins. | High. The mild loading and cleavage conditions are highly advantageous for this sterically hindered and potentially sensitive molecule. |
Mechanistic Insights and Experimental Workflows
Understanding the underlying chemistry of linker attachment and cleavage is paramount to troubleshooting and optimizing your solid-phase synthesis.
Wang Resin: The Fmoc-Compatible Workhorse
The Wang resin is a p-alkoxybenzyl alcohol functionalized polystyrene support, widely used in Fmoc-based peptide synthesis and adaptable for small molecules.[1] The attachment of a carboxylic acid proceeds via esterification.
Caption: Attachment of a carboxylic acid to Wang resin via esterification.
Cleavage from the Wang resin is typically achieved using a high concentration of trifluoroacetic acid (TFA), which protonates the ester oxygen and facilitates the release of the carboxylic acid.[2]
Merrifield Resin: The Pioneer of Solid-Phase Synthesis
The Merrifield resin, a chloromethylated polystyrene, is the original solid support for peptide synthesis.[3] Attachment of carboxylic acids is generally achieved through nucleophilic displacement of the chloride by the cesium salt of the carboxylic acid.[7]
Caption: Attachment of a carboxylic acid to 2-Chlorotrityl Chloride resin.
The extreme acid lability of the trityl linker allows for cleavage under very mild conditions, such as 1% TFA in dichloromethane (DCM), which preserves sensitive functionalities in the final product. [5]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific reaction and available laboratory equipment.
Protocol 1: Loading of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid onto Wang Resin
-
Resin Swelling: Swell Wang resin (1 g, 0.8 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel. Drain the solvent.
-
Activation Solution: In a separate flask, dissolve 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (3 equivalents, 2.4 mmol), 1-hydroxybenzotriazole (HOBt) (3 eq., 2.4 mmol), and N,N'-diisopropylcarbodiimide (DIC) (3 eq., 2.4 mmol) in N,N-dimethylformamide (DMF, 5 mL).
-
Coupling: Add the activation solution to the swollen resin. Add 4-dimethylaminopyridine (DMAP) (0.1 eq., 0.08 mmol). Agitate the mixture at room temperature for 4-12 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading can be determined by cleaving the acid from a small, weighed amount of resin and quantifying the product by UV-Vis spectroscopy or HPLC.
Protocol 2: Loading of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid onto Merrifield Resin (Cesium Salt Method)
[7]
-
Cesium Salt Formation: Dissolve 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (1.5 eq. relative to resin loading) in a minimal amount of methanol. Neutralize with a 25% aqueous solution of cesium carbonate to pH 7. Evaporate to dryness. Co-evaporate with toluene (2x) to ensure the salt is anhydrous.
-
Resin Swelling: Swell Merrifield resin (1 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour.
-
Coupling: Add the dried cesium salt to the swollen resin. Heat the mixture at 50-60°C for 12-24 hours.
-
Washing: Cool the resin to room temperature. Drain the solvent and wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Loading of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid onto 2-Chlorotrityl Chloride Resin
[8]
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1 g, 1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes under an inert atmosphere.
-
Coupling Solution: In a separate flask, dissolve 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (1.5 eq., 1.8 mmol) in anhydrous DCM (5 mL).
-
Coupling: Add the carboxylic acid solution to the swollen resin. Slowly add diisopropylethylamine (DIPEA) (4 eq., 4.8 mmol). Agitate the mixture at room temperature for 1-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Conclusion and Recommendations
The choice of linker for the solid-phase synthesis of molecules derived from 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a critical decision that will significantly impact the overall efficiency and success of the synthesis.
-
For routine synthesis where mild cleavage is desired and potential loading challenges can be addressed through optimization, Wang resin remains a viable and cost-effective option.
-
For syntheses requiring exceptional stability of the linker to a wide array of reagents, Merrifield resin is a robust choice, provided the final product can withstand the harsh cleavage conditions.
-
For substrates that are sterically hindered, prone to racemization, or require very mild cleavage to preserve sensitive functionalities, 2-Chlorotrityl Chloride resin is the superior choice, despite its higher cost.
Ultimately, the optimal linker will depend on the specific synthetic route and the properties of the final compound. It is highly recommended to perform small-scale trial reactions to determine the most effective linker and conditions for your specific application.
References
- Nowick, J. S. (2020).
- JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin.
- Applied Polytech. Wang Resin Peptide Synthesis.
- Aapptec Peptides.
- AAPPTEC. Peptide Synthesis Resins.
- Merck Millipore. Boc Resin Cleavage Protocol.
- Peptideweb.com. Loading protocols.
- Aapptec Peptides.
- Peptideweb.com. Loading protocols.
- Aapptec Peptides.
Sources
validation of analytical methods for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid purity
Publish Comparison Guide: Validation of Analytical Methods for 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid
Executive Summary
This guide provides a critical technical comparison of analytical methodologies for the purity assessment of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (hereafter 4-BMTBA ). As a highly reactive benzylic bromide intermediate used in the synthesis of kinase inhibitors (e.g., specific tyrosine kinase pathways), its quality control is complicated by two factors:
-
Intrinsic Instability: The bromomethyl group is susceptible to rapid hydrolysis, generating the hydroxymethyl impurity.
-
Synthetic Byproducts: Radical bromination of the precursor often yields unreacted methyl starting material and over-brominated (dibromomethyl) side products.
This guide compares the industry-standard Stability-Indicating RP-HPLC against Quantitative NMR (
Critical Quality Attributes (CQAs) & Degradation Chemistry
Before validating a method, one must understand what to validate against. The reactivity of 4-BMTBA dictates the analytical strategy.
Key Impurities:
-
Impurity A (Precursor): 4-Methyl-3-(trifluoromethyl)benzoic acid. (Result of incomplete reaction).
-
Impurity B (Hydrolysis): 4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid. (Result of moisture exposure).
-
Impurity C (Over-bromination): 4-(Dibromomethyl)-3-(trifluoromethyl)benzoic acid. (Result of excess radical halogenation).
Degradation Pathway Diagram
The following diagram illustrates the critical degradation pathway that the analytical method must detect.
Figure 1: Synthetic and degradation pathways for 4-BMTBA. The method must resolve the parent from both the polar hydrolysate (Impurity B) and the lipophilic precursor (Impurity A).
Comparative Methodology
We evaluated three analytical approaches. The RP-HPLC method is the recommended "Product" for validation due to its balance of sensitivity, robustness, and stability-indicating capability.
| Feature | Method A: RP-HPLC (Recommended) | Method B: | Method C: GC-MS (Derivatized) |
| Principle | Separation based on hydrophobicity (C18). | Molar ratio of protons vs. Internal Standard. | Volatility (after esterification). |
| Specificity | High. Separates isomers and degradation products. | Medium. Signals may overlap in the aromatic region. | High. Mass spectral ID. |
| Sensitivity (LOD) | Excellent ( | Moderate ( | Excellent (trace analysis). |
| Sample Prep | Dissolve in ACN/Water. Fast. | Dissolve in DMSO- | Requires methylation (e.g., |
| Stability Risk | Low (if run time is short and pH is controlled). | Low (in anhydrous DMSO). | High. Thermal degradation of benzyl bromide in injector. |
| Role | Routine QC & Stability Testing. | Primary Reference Standard assignment. | Genotoxic Impurity (PGI) screening. |
Detailed Validation Protocol: Stability-Indicating RP-HPLC
This protocol is designed to meet ICH Q2(R1) guidelines.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (
) or equivalent. -
Mobile Phase A:
Phosphoric Acid in Water (Suppresses acid ionization, improving peak shape). -
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 40% B
-
10 min: 90% B (Elutes non-polar Impurity A & C)
-
12 min: 90% B
-
12.1 min: 40% B
-
-
Flow Rate:
. -
Detection: UV at 235 nm (Aromatic ring absorption).
-
Temperature:
.
Validation Workflow
Figure 2: Step-wise validation workflow ensuring the method is "fit for purpose" according to ICH guidelines.
Experimental Data & Performance Metrics
The following data summarizes the performance of the optimized HPLC method compared to qNMR.
Specificity (Forced Degradation Results)
The method must prove it can detect degradation. 4-BMTBA was stressed under various conditions.
| Stress Condition | Time/Temp | % Degradation | Major Product Detected | Resolution ( |
| Acid ( | 24h / | 5% | Impurity B (Hydrolysis) | |
| Base ( | 1h / RT | 100% | Impurity B (Hydrolysis) | |
| Oxidation ( | 24h / RT | None significant | N/A | |
| Thermal ( | 24h | Dimer (Trace) |
Insight: The molecule is extremely labile to base hydrolysis.[2] The method successfully resolves the polar alcohol (RT ~3.2 min) from the parent (RT ~7.5 min).
Quantitative Performance (HPLC vs. qNMR)
| Parameter | HPLC-UV Results | qNMR Results ( | Verdict |
| Linearity ( | N/A (Single point internal std) | HPLC is better for trace impurity quantification. | |
| LOD / LOQ | HPLC is required for impurity profiling | ||
| Precision (RSD) | HPLC offers higher precision for routine assays. | ||
| Accuracy (Recovery) | qNMR is the "Truth" standard; HPLC is highly accurate relative to it. |
Expert Insights & Troubleshooting
1. The "Ghost" Peak Issue: During validation, analysts often observe a broadening peak or a "ghost" peak if the sample solvent is pure methanol.
-
Cause: Methanolysis. The benzyl bromide reacts with methanol to form the methyl ether.
-
Solution: Use Acetonitrile/Water as the diluent. Avoid alcohols in sample preparation.
2. pH Control is Non-Negotiable:
The carboxylic acid moiety (
-
Protocol: Maintain pH
using Phosphoric Acid or Formic Acid. This keeps the acid protonated (neutral), ensuring sharp interaction with the C18 phase.
3. qNMR as the "Gold Standard":
If you lack a certified reference standard for 4-BMTBA (common in early development), use qNMR with Maleic Acid or Dimethyl Sulfone as the internal standard in DMSO-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] Link
-
Freitas, L., et al. (2014). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.[4] Journal of Chromatographic Science. Link(Provides mechanistic validation for benzyl bromide/benzoic acid derivatives).
-
BIPM. (2023). Benzoic acid as a qNMR internal standard. Bureau International des Poids et Mesures. Link
-
Saito, T., et al. (2011). Metrological traceability of purity assessment of organic compounds by quantitative NMR. Accreditation and Quality Assurance. Link
-
Gowda, K.V., et al. (2017). Development and Validation of the RP-HPLC Method for Cis-Bromo Benzoate Determination. International Journal of Applied Chemistry.[1] Link(Relevant for benzyl bromide impurity profiling).
Sources
Benchmarking the Trifluoromethyl-Benzyl Linker: A Comparative Guide to 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid
[1]
Executive Summary
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (BTBA) represents a critical "Goldilocks" intermediate in modern drug discovery—balancing the high reactivity of a benzyl bromide electrophile with the metabolic stability and lipophilicity of a trifluoromethylated scaffold.[1] Unlike its chloro- or non-fluorinated analogs, BTBA allows for the precise installation of the 3-trifluoromethyl-4-substituted benzyl moiety, a privileged pharmacophore found in B-Raf kinase inhibitors, TRPV1 antagonists, and PPAR agonists.[1]
This guide benchmarks BTBA’s performance against alternative linkers, providing validated synthetic protocols, reactivity data, and mechanistic insights for medicinal chemists optimizing lead compounds.[2]
The Chemical Advantage: Why This Scaffold?
In medicinal chemistry, the decision to use BTBA is driven by three specific performance metrics that outperform standard benzyl halides:
A. Metabolic Blockade & Lipophilicity
The 3-trifluoromethyl (
-
LogP Impact: The
group typically increases cLogP by ~1.0–1.2 units compared to a methyl group, enhancing membrane permeability for intracellular targets like kinases.[2] -
Sigma-Hole Interactions: The fluorine atoms can engage in orthogonal multipolar interactions with carbonyls or amides in the binding pocket, a feature lacking in chloro- or methyl-analogs.[1]
B. The "Dual-Handle" Versatility
BTBA possesses two distinct reactive sites that allow for divergent synthetic strategies:
-
The Electrophile (
): A highly reactive soft electrophile for reactions with amines, thiols, or phenoxides.[2] -
The Nucleophile/Coupling Partner (
): A carboxylic acid ready for amide coupling or esterification.
Reactivity Benchmark: Bromide vs. Alternatives
The choice of the leaving group (LG) at the benzylic position dictates the synthetic success rate. The table below compares BTBA (Bromide) against its common alternatives: the Chloride (4-(chloromethyl)-3-(trifluoromethyl)benzoic acid) and the Mesylate.[1]
Table 1: Comparative Performance of Benzylic Electrophiles
| Feature | Bromide (BTBA) | Chloride Analog | Mesylate Analog | Performance Verdict |
| Leaving Group Ability | High ( | Moderate ( | Very High ( | BTBA offers the best balance of reactivity and shelf-stability.[1] |
| Reaction Kinetics ( | Fast (often RT to 60°C) | Slow (often requires >80°C + NaI) | Very Fast (often <0°C) | BTBA allows milder conditions than chlorides, preventing thermal degradation of sensitive substrates. |
| Hydrolytic Stability | Moderate (sensitive to moisture) | High (stable in air) | Low (hydrolyzes rapidly) | Chloride wins on stability; BTBA requires dry storage. |
| Synthetic Yield | 81–95% (Typical) | 50–70% (often incomplete) | Variable (due to instability) | BTBA consistently delivers higher yields in complex couplings. |
Expert Insight: While the chloride analog is cheaper and more stable, it often requires "Finkelstein conditions" (addition of NaI) to react efficiently with sterically hindered amines. BTBA reacts directly, avoiding the need for iodide catalysts that can complicate purification.[2]
Strategic Workflows & Validated Protocols
To maximize the performance of BTBA, the order of operations is critical.[2] Below are two validated routes used in the synthesis of B-Raf inhibitors.
Diagram: Synthetic Decision Tree
Figure 1: Decision tree for utilizing BTBA. Route A is generally preferred to avoid self-alkylation of the amide nitrogen during the coupling step.[1]
Protocol 1: Synthesis of BTBA (Radical Bromination)
Context: This protocol avoids toxic
-
Reagents: 4-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq), Sodium Bromate (
, 3.0 eq), Sodium Bisulfite ( , 3.0 eq). -
Solvent: Ethyl Acetate / Water (1:1 biphasic mixture).
-
Procedure:
-
Workup: Separate phases. Wash organic layer with water and brine.[1][2] Dry over
.[2] -
Performance Data: Expected Yield: 81% . Purity: >95% (Crude is often pure enough for next step).
Protocol 2: Alkylation of Secondary Amines (The "Warhead" Step)
Context: Installing the benzyl tail onto a piperazine or piperidine core [2].[2]
-
Reagents: BTBA (1.1 eq), Secondary Amine (1.0 eq),
(2.5 eq). -
Solvent: DMF or Acetonitrile (Anhydrous).
-
Procedure:
-
Suspend amine and base in solvent.[1]
-
Add BTBA solution dropwise at 0°C (to prevent over-alkylation).
-
Warm to Room Temperature (RT) and stir for 2–4 hours.
-
-
Performance Data: Typical Yield: 85–92% .
-
Note: If using the Chloride analog, this reaction would require heating to 80°C and 12+ hours, increasing the risk of impurity formation.[2]
-
Case Studies: BTBA in Action
Case A: B-Raf Kinase Inhibitors
In the development of Thieno[2,3-b]pyrazine-based B-Raf inhibitors (used for melanoma treatment), BTBA is used to install the "tail" of the molecule.[1] The 3-trifluoromethyl group is essential here for occupying the hydrophobic pocket adjacent to the ATP-binding site, significantly improving potency (
Case B: TRPV1 Antagonists
For pain management (TRPV1 antagonists), the 4-(trifluoromethyl)benzyl moiety is a classic "C-region" pharmacophore.[1][3] However, analogs using the 3-trifluoromethyl-4-substituted pattern (derived from BTBA) have shown improved selectivity profiles.[1] The BTBA linker allows for the attachment of polar "head" groups (via the COOH) while burying the lipophilic
Stability & Handling (Safety)
-
Lachrymator Hazard: Like all benzyl bromides, BTBA is a potent lachrymator (tear gas agent).[2] All operations must be performed in a well-ventilated fume hood.
-
Moisture Sensitivity: The C-Br bond is susceptible to hydrolysis to the benzyl alcohol.[1]
-
Storage: Store at 2–8°C under Argon/Nitrogen.
-
Comparison: The Chloride analog is stable at room temperature in air, which is its only major advantage over BTBA.[2]
-
References
-
Thieno[2,3-b]pyrazine compounds as B-Raf inhibitors. Source: US Patent 2013/0079341 A1.[1][2] Context: Describes the synthesis of BTBA (Compound 35) and its conversion to B-Raf inhibitors. URL:
-
Benzamide Derivatives and DDR1 Inhibitors. Source: European Patent EP 2 842 939 A1.[2] Context: Details the use of substituted benzyl halides in the synthesis of kinase inhibitors. URL:[Link]
-
Structure-Activity Relationships of Benzyl C-Region Analogs of TRPV1 Antagonists. Source:Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed). Context: Discusses the impact of trifluoromethyl-benzyl moieties on receptor binding affinity. URL:[Link]
-
Reactivity and Mutagenicity of Benzyl Chloride Derivatives. Source:Mutation Research (via PubMed). Context: Provides comparative reactivity data for benzyl bromide vs. benzyl chloride. URL:[Link]
Sources
- 1. WO2006067446A1 - Pyridine carboxamide derivatives for use as anticancer agents - Google Patents [patents.google.com]
- 2. WO2013170774A1 - Acetylene derivative having antineoplastic activity - Google Patents [patents.google.com]
- 3. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the cost-effectiveness of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid in synthesis
Executive Summary
The strategic sourcing of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (Target CAS: 1159512-90-5 / 1000720-33-3) presents a classic "Make vs. Buy" dilemma in early-phase drug development. While commercial sourcing offers convenience, it is often plagued by high unit costs (>$20/g) and variable lead times due to the specialized nature of the trifluoromethyl-substituted scaffold.
Recommendation: For requirements exceeding 10 grams , an in-house synthesis via radical bromination of the commercially available precursor 4-methyl-3-(trifluoromethyl)benzoic acid (CAS: 261952-01-6) is the superior strategy. This approach reduces raw material costs to approximately
Strategic Context: The Fluorinated Scaffold
The 3-trifluoromethyl-4-bromomethyl-benzoic acid motif is a high-value pharmacophore. The -CF₃ group at the meta position enhances lipophilicity and metabolic stability, while the -COOH provides a handle for amide coupling or salt formation. The bromomethyl group is a potent electrophile, enabling the rapid introduction of this scaffold into nucleophilic cores (e.g., amines, thiols) via SN2 reactions.
Key Applications
-
Kinase Inhibitors: Linker for attaching solvent-exposed tails to hinge-binding motifs.
-
PROTACs: Attachment point for E3 ligase ligands.
-
Agrochemicals: Synthesis of trifluoromethylated herbicides requiring high environmental stability.
Comparative Analysis: Make vs. Buy
The following analysis contrasts the direct purchase of the target against the in-house synthesis from the methyl precursor.
Option A: Commercial Sourcing (Buy)
-
Availability: Often listed as "Inquire" or "2-3 weeks lead time" by major catalog suppliers (e.g., Sigma, Biosynth, Amadis).
-
Cost: High. Research-grade quotes typically range from
150 for 5g ( 30/g). -
Risk: Batch-to-batch variability in purity, specifically regarding the presence of the hydrolyzed alcohol byproduct (hydroxymethyl analog).
Option B: In-House Synthesis (Make)
-
Route: Wohl-Ziegler radical bromination of 4-methyl-3-(trifluoromethyl)benzoic acid .
-
Precursor Cost: Bulk pricing for the precursor (CAS 261952-01-6) is approximately **
1.05/g). -
Reagent Cost: NBS and Initiator (AIBN/BPO) add <$0.20/g.
-
Total BOM Cost: ~$1.50/g (excluding labor).
-
Scalability: Highly scalable from grams to kilograms.
Cost-Benefit Data Table
| Metric | Commercial Sourcing (Buy) | In-House Synthesis (Make) |
| Unit Cost (Est.) | $25.00 / g | $1.50 / g (Materials only) |
| Lead Time | 2–4 Weeks | 2 Days (Reaction + Purification) |
| Purity Control | Vendor Dependent | High (Recrystallization) |
| Scale Limit | Batch Limited | Scalable |
| Primary Risk | Supply Chain Delay | Safety (Radical Initiators) |
Technical Guide: In-House Synthesis Protocol
The synthesis relies on the Wohl-Ziegler reaction , utilizing N-bromosuccinimide (NBS) and a radical initiator. The electron-withdrawing trifluoromethyl group at the meta position actually aids the reaction by deactivating the ring towards electrophilic bromination, ensuring high selectivity for the benzylic position.
Reaction Scheme
Figure 1: Synthetic pathway for the radical bromination of the methyl precursor.[1]
Detailed Protocol
Safety Note: This reaction involves radical initiators and brominating agents. Perform all operations in a fume hood. Avoid using Carbon Tetrachloride (CCl₄) due to toxicity; Chlorobenzene or Trifluorotoluene are superior, greener alternatives.
Materials:
-
Precursor: 4-Methyl-3-(trifluoromethyl)benzoic acid (10.0 g, 49 mmol).
-
Reagent: N-Bromosuccinimide (NBS) (9.16 g, 51.5 mmol, 1.05 eq). Ensure NBS is white/yellow; recrystallize from water if brown.
-
Initiator: AIBN (Azobisisobutyronitrile) (400 mg, 2.4 mmol, 0.05 eq) OR Benzoyl Peroxide (BPO).
-
Solvent: Chlorobenzene (100 mL) or
-Trifluorotoluene.
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add the precursor, NBS, and solvent. Stir to suspend.
-
Initiation: Add the AIBN.
-
Reaction: Heat the mixture to reflux (approx. 85–100 °C depending on solvent).
-
Observation: The reaction is exothermic. The dense NBS solid (bottom) will gradually convert to low-density succinimide (floats) over 2–4 hours.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[2] Look for the disappearance of the starting material.
-
Tip: If the reaction stalls, add a second portion of AIBN (100 mg).
-
-
Workup:
-
Purification:
-
Dissolve the crude solid in minimal hot Ethyl Acetate.
-
Add n-Heptane slowly until cloudy. Cool to 4 °C to recrystallize.
-
Yield: Expected yield is 75–85%.
-
Critical Quality Attributes (CQA)
-
Dibromo Impurity: Over-reaction can lead to the gem-dibromomethyl species. Control this by using strictly 1.05 equivalents of NBS and stopping the reaction immediately upon consumption of starting material.
-
Hydrolysis: The product is sensitive to moisture. Store in a desiccator.
References
-
Precursor Identification: 4-Methyl-3-(trifluoromethyl)benzoic acid. PubChem CID 2775592.[5] Link
-
Synthetic Methodology (General Benzylic Bromination): Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Youngstown State University Chemistry Lab Manual. Link
- Solvent Effects in Radical Bromination: Matyjaszewski, K. et al. "Atom Transfer Radical Polymerization." Chemical Reviews, 2001.
-
Commercial Pricing Reference: Amadis Chemical, Catalog No. A928401 (261952-01-6).[6] Link
-
Analogous Synthesis: Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. Patent DE19531164A1. Link
Sources
- 1. Page loading... [guidechem.com]
- 2. rsc.org [rsc.org]
- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 4. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Methyl-3-(trifluoromethyl)benzoic acid,261952-01-6-Amadis Chemical [amadischem.com]
A Senior Application Scientist's Guide to 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid in Modern Drug Discovery
Abstract
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a trifunctional aromatic building block of significant interest in medicinal chemistry. Its unique architecture, featuring a carboxylic acid, a reactive bromomethyl group, and an electron-withdrawing trifluoromethyl group, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth comparison of its applications, focusing on its role in constructing novel therapeutic agents. We will explore the strategic advantages conferred by its distinct functional groups, present comparative data for its derivatives against established standards, and provide detailed experimental protocols to illustrate its practical utility in the modern research and development landscape.
Introduction: The Strategic Value of a Trifunctional Scaffold
In the intricate process of drug design and discovery, the starting materials—or building blocks—are of paramount importance.[1] A well-designed building block can significantly shorten synthetic routes and provide access to novel chemical space. 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid stands out as a particularly valuable intermediate due to the orthogonal reactivity of its three key functional groups.
-
The Trifluoromethyl (-CF3) Group: This moiety is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[2] Introducing a -CF3 group can enhance metabolic stability by blocking sites of enzymatic oxidation, improve membrane permeability, and increase binding affinity to target proteins.[3] Its presence is a common feature in many successful drugs, particularly those targeting the central nervous system.[4]
-
The Bromomethyl (-CH2Br) Group: This functional group is a potent electrophile, making it an exceptionally reactive handle for introducing the entire benzoic acid scaffold via nucleophilic substitution. It readily reacts with a wide range of nucleophiles such as amines, phenols, thiols, and carbanions, facilitating the covalent linkage of the building block to other molecular fragments.
-
The Carboxylic Acid (-COOH) Group: The carboxylic acid provides a crucial interaction point, often serving as a hydrogen bond donor or participating in salt bridge formations with biological targets.[5] Furthermore, it is a versatile synthetic handle that can be readily converted into esters, amides, or other functional groups to fine-tune solubility, cell permeability, and target engagement.
The strategic placement of these groups on the benzene ring allows for a modular and stepwise synthetic approach, making 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid a powerful tool for generating diverse libraries of compounds for high-throughput screening and lead optimization.
Caption: Mechanism of AChE inhibition in a synaptic cleft.
Experimental Methodologies: A Blueprint for Synthesis and Evaluation
Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. Here, we provide a self-validating system for the synthesis and evaluation of a candidate inhibitor derived from our title compound.
Part 3.1: Synthesis of a Representative Amide Derivative
This protocol details the reaction of the bromomethyl group with a primary amine, followed by amidation of the carboxylic acid. This two-step process demonstrates the selective reactivity of the functional groups.
Objective: To synthesize N-benzyl-4-((benzylamino)methyl)-3-(trifluoromethyl)benzamide.
Materials:
-
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (1.0 eq)
-
Benzylamine (2.2 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow:
Step 1: Selective Alkylation of the Bromomethyl Group
-
Dissolve 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF.
-
Add benzylamine (1.1 eq) and triethylamine (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality Check: The bromomethyl group is a much stronger electrophile than the carboxylic acid, and benzylamine is a potent nucleophile. TEA acts as a base to neutralize the HBr byproduct, driving the reaction to completion. DMF is used as a polar aprotic solvent to facilitate this SN2 reaction.
-
Pour the reaction mixture into water and extract with ethyl acetate. The intermediate product, 4-((benzylamino)methyl)-3-(trifluoromethyl)benzoic acid, is isolated after drying and solvent evaporation.
Step 2: Amidation of the Carboxylic Acid
-
Suspend the intermediate from Step 1 (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Reflux the mixture for 2 hours to form the acid chloride.
-
Causality Check: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acid chlorides. Catalytic DMF accelerates the reaction via the formation of a Vilsmeier intermediate.
-
Cool the mixture to 0 °C and slowly add a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM.
-
Stir at room temperature for 4 hours.
-
Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final compound.
Part 3.2: Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method, a reliable and widely used colorimetric assay to measure cholinesterase activity.
Objective: To determine the IC₅₀ value of the synthesized compound against electric eel AChE.
Materials:
-
AChE from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Synthesized inhibitor compound
-
Donepezil (positive control)
-
96-well microplate and plate reader (412 nm)
Procedure:
-
Prepare stock solutions of the inhibitor and Donepezil in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the inhibitor solution at various concentrations (serial dilution). For the control, add 10 µL of DMSO.
-
Add 10 µL of AChE enzyme solution to each well and incubate for 15 minutes at 37 °C.
-
Self-Validation Step: A pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced, which is crucial for obtaining accurate IC₅₀ values for slow-binding or irreversible inhibitors.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid is a potent and versatile building block for modern drug discovery. Its value lies not just in the advantageous properties conferred by the trifluoromethyl group, but in the synthetic optionality provided by its trifunctional nature. This guide has demonstrated its potential in the design of enzyme inhibitors and provided a practical framework for synthesis and evaluation.
Future research should focus on utilizing the bromomethyl handle to attach a wider variety of fragments, including those designed to engage with allosteric sites or improve pharmacokinetic properties. The development of novel, patentable chemical entities will likely rely on the creative and strategic use of such powerful, multifunctional intermediates. [6]By combining rational design with the synthetic flexibility of this building block, researchers can accelerate the journey from initial hit to viable clinical candidate.
References
-
Beilstein Journals. (n.d.). Design and synthesis of bioactive molecules. Retrieved February 2, 2026, from [Link]
-
Kos, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(5), 1439. Retrieved February 2, 2026, from [Link]
-
Ambe, P. N. (2026). Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. Medium. Retrieved February 2, 2026, from [Link]
-
Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)benzoic acid. Retrieved February 2, 2026, from [Link]
-
DergiPark. (n.d.). Synthesis and biological activities of new hybrid chalcones with benzoic acid. International Journal of Chemistry and Technology. Retrieved February 2, 2026, from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved February 2, 2026, from [Link]
-
Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved February 2, 2026, from [Link]
-
Luhata, L. P., et al. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. SCIREA Journal of Clinical Medicine. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
-
Ngemenya, M. N., et al. (2021). Editorial to Special Issue—“Structure-Activity Relationships (SAR) of Natural Products”. Molecules, 26(2), 279. Retrieved February 2, 2026, from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved February 2, 2026, from [Link]
-
Sema. (n.d.). Structure Activity Relationship Of Drugs. Retrieved February 2, 2026, from [Link]
-
De Vita, T., et al. (2021). Development of LM98, a Small-Molecule TEAD Inhibitor Derived from Flufenamic Acid. ChemMedChem, 16(19), 2982-3002. Retrieved February 2, 2026, from [Link]
-
Rome, B. N., et al. (2026). Tertiary Patents on Drugs Approved by the FDA. JAMA. Retrieved February 2, 2026, from [Link]
-
CDD Vault. (n.d.). SAR: Structure Activity Relationships. Retrieved February 2, 2026, from [Link]
Sources
- 1. BJOC - Design and synthesis of bioactive molecules [beilstein-journals.org]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Tertiary Patents on Drugs Approved by the FDA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid in Medicinal Chemistry
This guide provides an in-depth technical analysis of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (CAS: 1159512-62-3), a bifunctional building block critical in the synthesis of kinase inhibitors and GPCR ligands.
Executive Summary & Molecule Profile
4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid represents a "privileged" intermediate in modern drug discovery. It combines a reactive electrophile (benzylic bromide) with a lipophilic modulator (
This guide compares its performance against non-fluorinated and chlorinated analogs, focusing on its application in B-Raf kinase inhibitor optimization.
Technical Snapshot
| Feature | Specification | Medicinal Chemistry Utility |
| Core Structure | Benzoic Acid | Solubilizing group; precursor to amides/esters (Warhead attachment).[1] |
| Position 3 | Trifluoromethyl ( | Increases lipophilicity ( |
| Position 4 | Bromomethyl ( | Highly reactive electrophile for |
| Reactivity |
Comparative Analysis: Performance vs. Alternatives
In Structure-Activity Relationship (SAR) campaigns, this molecule is often compared to 4-(Bromomethyl)benzoic acid (non-fluorinated) and 4-(Chloromethyl)-3-(trifluoromethyl)benzoic acid (less reactive).
A. Biological Performance (Case Study: B-Raf Inhibition)
In the development of thieno[2,3-b]pyrazine-based B-Raf inhibitors (e.g., for melanoma treatment), the substitution pattern of the benzyl linker is critical.
| Metric | Target Molecule ( | Analog A (Non-fluorinated) | Analog B (Chloromethyl) |
| Hydrophobic Interaction | High. The | Low. Lack of bulky lipophilic group leads to reduced residence time. | High. Identical binding mode to the bromo-analog. |
| Synthetic Yield ( | 85-95%. Bromine is an excellent leaving group, allowing mild conditions (RT to | 80-90%. Similar reactivity, but lower potency in final drug. | 40-60%. Chlorine is a poorer leaving group, often requiring forcing conditions ( |
| Metabolic Stability | Enhanced. | Moderate. The phenyl ring is susceptible to hydroxylation. | Enhanced. Identical metabolic profile. |
B. Physicochemical Properties (Calculated)
-
Lipophilicity (cLogP): The introduction of
increases the cLogP by approximately 0.9 units compared to the non-fluorinated analog. This is advantageous for crossing the blood-brain barrier (BBB) or penetrating solid tumors, provided the overall molecular weight remains within Lipinski rules. -
Electronic Effects: The
group is strongly electron-withdrawing ( ). This deactivates the benzene ring, making the benzylic position slightly more electrophilic compared to the non-fluorinated analog, thereby accelerating nucleophilic attack by amines.
Case Study: Synthesis of B-Raf Inhibitors
Context: This workflow is adapted from high-potency inhibitor campaigns (e.g., US20130079341A1). The objective is to link a thieno-pyrazine scaffold to a solubilizing tail via a benzyl amine linker.
Experimental Workflow Visualization
The following diagram illustrates the critical decision points and synthetic pathway using Graphviz.
Caption: Synthetic pathway for B-Raf inhibitors utilizing the 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid scaffold. The trifluoromethyl group is retained throughout to ensure potency.
Experimental Protocols
Protocol A: Synthesis of the Ethyl Ester Intermediate
This step protects the carboxylic acid, preventing side reactions during amine coupling.
-
Reagents: 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid (1.0 eq), Ethanol (anhydrous, 15 vol),
(conc., 10.0 eq). -
Procedure:
-
Dissolve the benzoic acid derivative in ethanol in a round-bottom flask.
-
Add concentrated
dropwise at 0°C (Caution: Exothermic). -
Heat the mixture to 80°C (reflux) for 12–16 hours.
-
Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the acid (
) and formation of the ester ( ).
-
-
Workup: Cool to RT. Neutralize with saturated
. Extract with Ethyl Acetate ( ). Dry over and concentrate. -
Expected Yield: 90–95% (Clear oil or low-melting solid).
Protocol B: Coupling with Heterocyclic Amines
This is the key "Click-like" step where the bromomethyl group reacts with the drug core.
-
Reagents: Heterocyclic amine (1.0 eq), 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid ethyl ester (1.1 eq),
(2.5 eq), DMF (10 vol). -
Procedure:
-
Suspend the amine and
in DMF. -
Add the bromomethyl ester solution dropwise at RT.
-
Stir at 60°C for 4 hours. (Note: The
group sterically hinders the ortho position slightly, but the benzylic position remains highly reactive).
-
-
Purification: Pour into ice water. Filter the precipitate or extract with DCM. Purify via flash chromatography.
-
Data Validation: Look for the disappearance of the benzylic
signal ( ppm) and appearance of the benzylic amine signal ( ppm) in NMR.
Strategic Recommendations
-
Selectivity: Use this building block when your target binding site contains a hydrophobic pocket adjacent to a solvent-exposed region. The
fills the pocket, while the benzoate tail extends into the solvent (or interacts with Arg/Lys residues). -
Handling: The compound is a potent lachrymator and skin irritant due to the alkyl bromide functionality. All manipulations must occur in a fume hood.
-
Storage: Store at 2–8°C under inert gas (
). The benzylic bromide is sensitive to moisture and light (hydrolysis to benzyl alcohol).
References
-
US Patent 2013/0079341 A1 . Thieno(2,3-b)pyrazine compounds as B-Raf inhibitors. (2013). Assignee: Plexxikon Inc.
- Source of Protocol A and Case Study context.
-
Journal of Medicinal Chemistry . The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[2][3] (2024).[1][4] MDPI.
- Source of lipophilicity and metabolic stability d
-
European Patent EP 2842939 A1 . Benzamide derivatives and DDR1 inhibitors.[5] (2015).[2][4][6]
- Validation of the scaffold in kinase inhibitor design beyond B-Raf.
Sources
- 1. US20130079341A1 - Thieno (2, 3b) pyrazine compounds as b-raf inhibitors - Google Patents [patents.google.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. BENZAMIDE DERIVATIVE - Patent 2842939 [data.epo.org]
- 6. researchgate.net [researchgate.net]
isotopic labeling of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid for mechanistic studies
An In-Depth Technical Guide to the Isotopic Labeling of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic Acid for Mechanistic Studies
Executive Summary
Isotopic labeling is an indispensable technique for elucidating complex chemical and biological reaction mechanisms.[1][2] By replacing an atom with its heavier, non-radioactive (stable) or radioactive isotope, researchers can trace the path of molecules, identify bond-cleavage events, and quantify kinetic isotope effects. This guide provides a comprehensive comparison of isotopic labeling strategies for 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid, a key reagent and building block in pharmaceutical and materials science. We will delve into the rationale for choosing specific isotopes, present detailed, field-proven synthetic protocols for their incorporation, and compare their analytical performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling for robust mechanistic investigations.
Introduction: The Power of Isotopic Tracers in Mechanistic Chemistry
Understanding the precise sequence of bond-forming and bond-breaking events is fundamental to optimizing chemical reactions and comprehending biological pathways. Isotopic labeling offers a direct window into these processes.[2] When an atom in a reactant is replaced by its isotope, it acts as a "tag" that, in most cases, behaves chemically identically to its natural counterpart but is distinguishable by analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
For a molecule like 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid, which possesses multiple reactive sites—the carboxylic acid, the benzylic bromide, and the aromatic ring—isotopic labels can answer critical questions:
-
Does a specific C-H bond at the benzylic position break in the rate-determining step?
-
Is the carboxyl group lost or does it participate in an unexpected intramolecular rearrangement?
-
Which specific atoms from the molecule are incorporated into the final product?
This guide will focus on the practical application of stable isotopes, primarily Deuterium (²H) and Carbon-13 (¹³C), and will also discuss the high-sensitivity option of radioactive Tritium (³H).
Strategic Isotope Selection: A Comparative Analysis
The choice of isotope is dictated by the scientific question at hand. Each isotope offers a unique set of advantages and disadvantages related to its mass, nuclear spin, and ease of detection.
| Feature | Carbon-13 (¹³C) | Deuterium (²H) | Tritium (³H) |
| Isotope Type | Stable | Stable | Radioactive (β-emitter) |
| Natural Abundance | ~1.1% | ~0.015% | Trace |
| Primary Use Case | Tracing carbon skeleton, NMR studies | Probing Kinetic Isotope Effects (KIE), MS tracers, metabolic stability enhancement | High-sensitivity tracing (ADME, receptor binding) |
| Detection Method | NMR, Mass Spectrometry | NMR, Mass Spectrometry | Scintillation Counting, Autoradiography |
| Kinetic Isotope Effect (KIE) | Small (kH/kC ≈ 1.04) | Significant (kH/kD ≈ 2-7) | Very Large (kH/kT ≈ 3-16) |
| Synthesis Consideration | Requires ¹³C-labeled precursors | Can often be introduced via H/D exchange reactions | Requires specialized handling and facilities for radiolabeling |
| Impact on Drug Properties | Negligible | Can alter metabolic pathways and pharmacokinetics[3] | Used in tracer amounts, no pharmacological effect |
Causality Behind the Choice:
-
To Trace the Carbon Backbone: If the goal is to follow the fate of the molecule's carbon skeleton through a reaction without altering its kinetics, ¹³C labeling is the gold standard. A ¹³C label at the carboxyl carbon, for instance, allows for unambiguous tracking via ¹³C NMR spectroscopy.[4][5]
-
To Probe C-H Bond Cleavage: If a reaction mechanism is hypothesized to involve the cleavage of a C-H bond at the benzylic (CH₂Br) position, Deuterium (²H) labeling is the ideal choice. A significant slowing of the reaction rate upon replacing hydrogen with deuterium (a primary kinetic isotope effect) provides strong evidence that this bond is broken in the rate-determining step.[3][6]
-
For High-Sensitivity Detection: In biological systems where concentrations are exceedingly low (e.g., in vivo drug metabolism or receptor occupancy studies), the radioactive decay of Tritium (³H) provides unparalleled sensitivity.[7] Its use, however, is constrained by the need for specialized radiological equipment and safety protocols.[8][9]
The following diagram illustrates the decision-making process for isotope selection.
Caption: Decision workflow for selecting the appropriate isotope.
Synthetic Protocols and Experimental Validation
Synthesizing the isotopically labeled target molecule requires careful planning and execution. The following protocols are based on established and reliable chemical transformations.
Protocol 1: Synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)benzoic acid-[carboxyl-¹³C]
This protocol allows for the specific incorporation of a ¹³C label at the carboxylic acid position, which is ideal for tracking the molecule via ¹³C NMR and MS without introducing a kinetic isotope effect.
Workflow Diagram:
Caption: Synthetic workflow for ¹³C labeling.
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).
-
Add a solution of 4-bromo-2-(trifluoromethyl)toluene (1.0 eq) in anhydrous tetrahydrofuran (THF). A crystal of iodine may be added to initiate the reaction.
-
Stir the mixture at room temperature until the magnesium is consumed, yielding the Grignard reagent. Causality: This step converts the aryl bromide into a potent nucleophile, essential for the subsequent carboxylation.
-
-
Carboxylation with ¹³CO₂:
-
Cool the Grignard solution to -78 °C (dry ice/acetone bath).
-
Bubble ¹³CO₂ gas (commercially available in lecture bottles) through the solution for 1-2 hours, or alternatively, add crushed ¹³C-labeled dry ice.
-
Allow the reaction to warm slowly to room temperature. Causality: The nucleophilic Grignard reagent attacks the electrophilic carbon of ¹³CO₂, incorporating the isotope into the molecule.
-
-
Acidification and Extraction:
-
Quench the reaction by slowly adding 1 M HCl (aq) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 4-methyl-3-(trifluoromethyl)benzoic acid-[carboxyl-¹³C].
-
-
Benzylic Bromination:
-
Dissolve the crude acid from the previous step in a suitable solvent like CCl₄ or acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as Azobisisobutyronitrile (AIBN, 0.05 eq).
-
Reflux the mixture under a lamp until the starting material is consumed (monitored by TLC or ¹H NMR). Causality: This is a standard Wohl-Ziegler reaction for the selective free-radical bromination of the benzylic methyl group.
-
-
Purification and Validation:
-
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Self-Validation: Confirm the structure and isotopic incorporation via:
-
¹³C NMR: A significantly enhanced signal will be observed for the carboxyl carbon (~167 ppm), confirming successful labeling.[10]
-
High-Resolution Mass Spectrometry (HRMS): The molecular ion peak will be shifted by +1 m/z unit compared to the unlabeled standard, confirming the mass increase from ¹²C to ¹³C.
-
-
Protocol 2: Synthesis of 4-(Bromomethyl-d₂)-3-(trifluoromethyl)benzoic acid
This protocol introduces two deuterium atoms at the benzylic position, making it an excellent probe for studying kinetic isotope effects involving this site.
Step-by-Step Methodology:
-
Synthesis of the Precursor:
-
Start with 4-methyl-3-(trifluoromethyl)benzoic acid (unlabeled). This can be synthesized via the carboxylation of the corresponding Grignard reagent with standard CO₂.
-
-
Catalytic Hydrogen Isotope Exchange (HIE):
-
A modern and efficient method involves palladium-catalyzed C-H deuteration.[6][11]
-
In a pressure-rated vessel, combine 4-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq), a palladium catalyst (e.g., 10% Pd/C), and a deuterated solvent that also acts as the deuterium source (e.g., D₂O).
-
Pressurize the vessel with H₂ gas (this paradoxically aids catalyst activity in some systems) or operate under an inert atmosphere.
-
Heat the reaction at an elevated temperature (e.g., 100-160 °C) for 24-48 hours. Causality: The palladium catalyst facilitates the reversible cleavage of the benzylic C-H bonds and their exchange with deuterium from the solvent pool.[11]
-
-
Benzylic Bromination:
-
After isolating and drying the deuterated intermediate, 4-(methyl-d₃)-3-(trifluoromethyl)benzoic acid, proceed with benzylic bromination using NBS and AIBN as described in Protocol 1, Step 4. Note: One deuterium will be lost during the formation of the HBr byproduct, resulting in a -CD₂Br group.
-
-
Purification and Validation:
-
Purify the final product as previously described.
-
Self-Validation:
-
¹H NMR: The characteristic singlet for the benzylic protons (-CH₂Br) at ~4.5 ppm will be absent or significantly diminished.
-
²H NMR: A signal corresponding to the deuterated benzylic position will be present.
-
HRMS: The molecular ion peak will be shifted by +2 m/z units compared to the unlabeled standard.
-
-
Alternative Tracers and Methodologies
While direct labeling of the target molecule is often preferred, alternative approaches may be more practical or insightful depending on the context.
-
Labeled Reagents: In some cases, it may be simpler to label a reaction partner instead of the substrate itself. For example, if 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid is reacting with a nucleophile, labeling the nucleophile can provide complementary mechanistic information.
-
Oxygen-18 (¹⁸O) Labeling: To investigate mechanisms involving the carboxyl group, such as esterification or amide formation, labeling one or both oxygen atoms with ¹⁸O is highly effective. The fate of the ¹⁸O can be tracked by mass spectrometry, distinguishing between, for example, acyloxygen cleavage and alkyloxygen cleavage in ester hydrolysis.
-
Fluorine-19 (¹⁹F) NMR: While not an isotopic label, the trifluoromethyl (-CF₃) group contains the NMR-active ¹⁹F nucleus (100% natural abundance). ¹⁹F NMR is a powerful background-free technique. Changes in the chemical shift of the -CF₃ group can provide valuable information about changes in the electronic environment of the aromatic ring during a reaction, serving as an intrinsic mechanistic probe.
Conclusion and Best Practices
The isotopic labeling of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid is a powerful strategy for gaining deep mechanistic insight. The choice between ¹³C, ²H, or other isotopes must be a deliberate one, guided by the specific hypothesis being tested. The success of these studies hinges on the robust synthesis of high-purity labeled compounds and their rigorous analytical validation. By carefully selecting the isotopic tracer and employing the appropriate analytical techniques, researchers can unambiguously map reaction pathways, identify transient intermediates, and quantify kinetic effects, thereby accelerating the development of new chemical entities and processes.
References
-
J. S. Dickschat. "Isotopic labelings for mechanistic studies." Methods in Enzymology, 2012. [Link]
-
Wikipedia. Isotopic labeling. [Link]
-
Taylor & Francis Online. Isotopic labeling – Knowledge and References. [Link]
-
K. A. Zemski Berry, et al. "Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids." Analytical Chemistry, 2009. [Link]
-
E. P. McCarney, et al. "Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands." The Royal Society of Chemistry, 2015. [Link]
-
L. M. P. Livieri, et al. "Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules." Chemical Reviews, 2022. [Link]
-
PubChem. 4-Bromo-3-(trifluoromethyl)benzoic acid. [Link]
-
PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]
-
K. E. Wilzbach. "TRITIUM-LABELING BY EXPOSURE OF ORGANIC COMPOUNDS TO TRITIUM GAS." Journal of the American Chemical Society, 1957. [Link]
-
Y. Kim, et al. "Chemoselective Benzylic C–H Deuteration Using Deuterium Gas." PMC, 2023. [Link]
-
ResearchGate. "Experimental and theoretical study on benzoic acid derivatives." Vibrational Spectroscopy, 2011. [Link]
-
MDPI. "The Development and Application of Tritium-Labeled Compounds in Biomedical Research." Molecules, 2022. [Link]
-
PubChem. 4-(Bromomethyl)benzoic acid. [Link]
-
911Metallurgist. "How Susceptible are Organic Compounds to Tritium Exchange Labeling." 2021. [Link]
-
A. M. Martín-Donoso, et al. "Recent advances in the use of alkali-metal bases for hydrogen isotopic exchange." Catalysis Science & Technology, 2023. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
